5-Chlorooxindole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLCYHYLZZXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057667 | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-75-0, 25369-33-9 | |
| Record name | 5-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorooxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorooxindole (CAS: 17630-75-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chlorooxindole, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and safety information, tailored for a scientific audience.
Chemical and Physical Properties
This compound, with the CAS number 17630-75-0, is a solid, off-white to brown crystalline powder.[1][2] It is a substituted oxindole (B195798), a heterocyclic organic compound that forms the core structure for many biologically active molecules. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [3][4] |
| Molecular Weight | 167.59 g/mol | [3][5] |
| Melting Point | 194-197 °C | [4][5][6] |
| Boiling Point (Predicted) | 348.3 ± 42.0 °C | [4][6] |
| Appearance | Off-white to brown crystalline powder/solid | [1][2] |
| Solubility | Slightly soluble in water (2.0 g/L at 25°C); Soluble in methanol. | [1][4][5] |
| pKa (Predicted) | 13.14 ± 0.20 | [1] |
| XLogP3 | 1.8 | [3] |
| InChI Key | WWJLCYHYLZZXBE-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound.
| Spectroscopy Type | Key Features and Data | Source |
| ¹H NMR | Spectral data available for confirmation of the proton framework. | [7] |
| ¹³C NMR | Spectral data available for confirmation of the carbon skeleton. | [7] |
| Infrared (IR) | FTIR spectra have been recorded, typically using KBr wafer techniques, to identify functional groups. | [3] |
| Mass Spectrometry (MS) | Provides mass-to-charge ratio to confirm molecular weight. | [7] |
| Raman Spectroscopy | FT-Raman spectra are available for vibrational mode analysis. | [3] |
Synthesis and Experimental Protocols
This compound serves as a vital starting material and intermediate in organic synthesis.[5] While specific, detailed protocols for the direct synthesis of this compound are not extensively published in the provided results, general methods for creating substituted oxindoles can be adapted. One common approach is the cyclization of corresponding substituted phenylacetic acids or their derivatives. For instance, a process for preparing 6-chloro-oxindole involves the reduction and cyclization of 4-chloro-2-nitrophenylacetic acid using iron in acetic acid.[8]
A logical synthetic route to this compound could involve the cyclization of a (2-amino-4-chlorophenyl)acetate derivative, a process noted in the synthesis of related fluorinated chlorooxindoles.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 17630-75-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C8H6ClNO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5-Chloro-2-oxindole 98 17630-75-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. This compound(17630-75-0) 1H NMR spectrum [chemicalbook.com]
- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 9. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
A Technical Guide to 5-Chlorooxindole for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Relevance of a Key Pharmaceutical Intermediate
This technical guide provides a comprehensive overview of 5-Chlorooxindole, a halogenated derivative of oxindole (B195798) that serves as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, a protocol for its synthesis, and its application in the context of biological pathway modulation, particularly as a scaffold for kinase inhibitors.
Core Molecular Data
This compound, also known as 5-Chloro-1,3-dihydro-2H-indol-2-one, is a crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [2] |
| CAS Number | 17630-75-0 | [1][2] |
| Appearance | White to cream or pale brown crystalline powder | [1] |
| Synonyms | 5-Chloro-2-indolinone, 5-Chloro-1,3-dihydroindol-2-one | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 5-Chloroisatin. A common method involves the use of a reducing agent such as hydrazine (B178648) hydrate. The following protocol is adapted from the synthesis of a related hydrazonooxindole.
Experimental Protocol: Synthesis of this compound from 5-Chloroisatin
Materials:
-
5-Chloroisatin
-
Hydrazine hydrate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a slurry of 5-Chloroisatin in ethanol.
-
Addition of Reducing Agent: To the stirred slurry, add hydrazine hydrate. An exothermic reaction may be observed, and the color of the solution may change.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Biological Context and Experimental Evaluation
Oxindole derivatives are a well-established class of compounds in drug discovery, known for their wide range of biological activities. Notably, substituted oxindoles have been identified as potent inhibitors of various protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of GSK-3β is a therapeutic strategy being explored for a variety of diseases, including cancer and neurological disorders.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes. Its activity is regulated by inhibitory phosphorylation through upstream kinases such as Akt. The pathway is central to cell fate, metabolism, and proliferation. The diagram below illustrates a simplified representation of the GSK-3β signaling cascade.
Caption: A simplified diagram of the PI3K/Akt/GSK-3β signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the potential of this compound derivatives as anticancer agents, a common initial screening is the MTT assay, which measures cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.
References
A Technical Guide to the Solubility of 5-Chlorooxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Chlorooxindole, a key intermediate in pharmaceutical synthesis. The document details its solubility in various solvents, provides standardized experimental protocols for solubility determination, and illustrates relevant chemical synthesis and analytical workflows.
Introduction to this compound
This compound (CAS: 17630-75-0) is a solid, off-white crystalline powder with the chemical formula C₈H₆ClNO[1]. It serves as a crucial starting material in the synthesis of various biologically active compounds, most notably as a precursor for the non-steroidal anti-inflammatory drug (NSAID) candidate, Tenidap Sodium[2]. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug substances.
Solubility Data of this compound
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 2.0 g/L | 25 | Slightly Soluble[1][3] |
| Methanol (B129727) | CH₃OH | ~400 g/L | Not Specified | Soluble; calculated from "1 g in 2.5 mL"[4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - | Expected to be soluble based on general solvent properties[5] |
| Ethanol | C₂H₅OH | Data Not Available | - | - |
| Acetone | (CH₃)₂CO | Data Not Available | - | - |
| Ethyl Acetate | CH₃COOC₂H₅ | Data Not Available | - | - |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data Not Available | - | A related isomer is soluble in DMF[6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a synthesized procedure based on established best practices[3][7][8].
3.1. Materials and Equipment
-
This compound (solid powder)
-
Solvent of interest (e.g., water, ethanol)
-
Glass vials with screw caps (B75204) (e.g., 4 mL)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer for analysis
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a saturated solution with remaining solid.
-
Solvent Addition: Accurately add a known volume of the desired solvent at the test temperature (e.g., 25 °C) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[1]. The time to reach equilibrium should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid using one of the following methods:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically-resistant filter (e.g., 0.22 µm) to remove all solid particles. The first few drops of the filtrate should be discarded to avoid adsorption effects[1].
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Analytical Method: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of this compound in the prepared saturated solutions[9][10].
4.1. Suggested HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid), isocratically or with a gradient. The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Column Temperature: 25 °C
4.2. Procedure
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution.
-
Analysis: Inject the calibration standards and the diluted samples from the solubility experiment onto the HPLC system.
-
Quantification: Plot the peak area from the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line to calculate the concentration of this compound in the experimental samples.
Workflows and Logical Relationships
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of this compound.
5.2. Role in Pharmaceutical Synthesis and Quality Control
This compound is a critical building block in pharmaceutical manufacturing. The diagram below shows its progression from a starting material to its role in the quality control of a final drug product.
References
- 1. enamine.net [enamine.net]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
5-Chlorooxindole: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of 5-Chlorooxindole, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical substances. The experimentally determined and predicted values for this compound are summarized below.
| Property | Value | Source |
| Melting Point | 194 - 197 °C | Literature Data[1][2] |
| Melting Point | 194 - 201 °C | Thermo Fisher Scientific[3] |
| Boiling Point | 348.3 ± 42.0 °C | Predicted[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.
Methodology: Capillary Method
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, which can be an oil bath (such as a Thiele tube) or a metal block heater.[6]
-
Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[6][7]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range is typically narrow.
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point is determined at reduced pressure or, more commonly, is predicted using computational models. The reported boiling point is a predicted value. The following is a general protocol for the experimental determination of the boiling point of a high-boiling organic compound.
Methodology: Distillation Method
-
Apparatus Setup: A small amount of the substance is placed in a distillation flask. For high-boiling compounds, a short-path distillation apparatus under reduced pressure is often used to prevent decomposition.
-
Heating: The flask is heated gently in a heating mantle.
-
Temperature Measurement: A thermometer is placed so that the top of the bulb is level with the side-arm of the distillation flask.
-
Boiling Point Reading: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. The atmospheric pressure (or the pressure of the vacuum system) must also be recorded, as the boiling point is pressure-dependent.
Synthetic Workflow Example
This compound and its derivatives are valuable synthons in medicinal chemistry. The following diagram illustrates a general synthetic pathway for the preparation of substituted 2-oxindole derivatives, which is analogous to the synthesis of various biologically active molecules.
Caption: Synthesis of 5-Fluoro-2-oxindole Derivatives.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pennwest.edu [pennwest.edu]
Spectroscopic Characterization of 5-Chlorooxindole: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-chlorooxindole (CAS No: 17630-75-0), a substituted oxindole (B195798) derivative of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical insights into the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift values can vary depending on the solvent and instrument frequency. The provided tables are placeholders for typical expected values.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch (Amide) |
| ~1710 | Strong | C=O Stretch (Lactam) |
| ~1620 | Medium | C=C Stretch (Aromatic) |
| ~1470 | Medium | C-H Bend (Methylene) |
| ~1100 | Medium | C-N Stretch |
| ~820 | Strong | C-H Bend (Aromatic, para-substituted) |
| ~750 | Medium | C-Cl Stretch |
Note: The data presented are characteristic vibrational frequencies. Experimental data for this compound was obtained via the KBr wafer technique.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern.[1]
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 169 | Medium | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
| 138 | Medium | [M-CO-H]⁺ |
| 139 | Medium | [M-CO]⁺ |
The molecular weight of this compound is 167.59 g/mol . The presence of a significant M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400, operating at the appropriate frequencies for each nucleus.[2] The data is processed using specialized software to obtain the final spectra.
Infrared (IR) Spectroscopy
For solid samples like this compound, the KBr wafer technique is a common method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[3][4]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. This process causes ionization and fragmentation of the molecule. The resulting ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer before being detected.[5]
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
References
The Biological Versatility of 5-Chlorooxindole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-chlorooxindole derivatives, with a comparative analysis of related 5-chloroindole (B142107) compounds.
Introduction
The oxindole (B195798) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position of the oxindole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a particular focus on their anticancer and enzyme inhibitory properties. Due to the greater abundance of published data on the closely related 5-chloroindole derivatives, this guide will also draw upon this rich body of literature to provide a broader context and deeper understanding of the potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity of this compound and 5-Chloroindole Derivatives
Derivatives of 5-chloro-substituted indole (B1671886) and oxindole cores have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the targeted inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases: EGFR and BRAF
A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF). Mutations in the genes encoding these proteins are common drivers of various cancers. The direct binding of 5-chloroindole derivatives to the kinase domain of these receptors, in competition with ATP, blocks downstream signaling cascades that promote cell growth.
The following table summarizes the in vitro enzyme inhibitory activity of various 5-chloroindole derivatives against wild-type and mutant forms of EGFR and BRAF.
Table 1: In Vitro Enzyme Inhibitory Activity of 5-Chloroindole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 3a | EGFR | 85 | |
| BRAFV600E | 35 | ||
| 3b | EGFR | 74 | |
| BRAFV600E | 31 | ||
| 3c | EGFR | 89 | |
| BRAFV600E | 42 | ||
| 3d | EGFR | 82 | |
| BRAFV600E | 58 | ||
| 3e | EGFR | 68 | |
| BRAFV600E | 67 | ||
| Erlotinib (Reference) | EGFR | 80 | |
| BRAFV600E | 60 | ||
| Vemurafenib (Reference) | BRAFV600E | 30 |
IC50: The half maximal inhibitory concentration.
Antiproliferative Activity Against Cancer Cell Lines
The enzyme inhibitory activity of these compounds translates into potent antiproliferative effects against a range of human cancer cell lines. The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for several 5-chloroindole and pyrrolo[3,4-b]indol-3-one derivatives are presented below.
Table 2: Antiproliferative Activity of 5-Chloroindole and Pyrrolo[3,4-b]indol-3-one Derivatives
| Compound ID | Cell Line | GI50 (nM) | IC50 (nM) | Reference |
| 3a | Various | 35 | - | |
| 3b | Various | 31 | - | |
| MCF-7 | - | 32 | ||
| 3c | Various | 42 | - | |
| 3d | Various | 29 | - | |
| 3e | Various | 33 | - | |
| 4a | Various | 78 | - | |
| 4b | Various | 68 | - | |
| 4c | Various | 72 | - | |
| 5a | Various | 48 | - | |
| 5b | Various | 62 | - | |
| 5c | Various | 54 | - | |
| Erlotinib (Reference) | Various | 33 | - | |
| MCF-7 | - | 40 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth. IC50: The concentration of the compound that inhibits 50% of cell viability.
Signaling Pathways and Experimental Workflows
EGFR-BRAF-MEK-ERK Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell growth, survival, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade that includes the activation of the RAS-RAF-MEK-ERK pathway. 5-Chloroindole and oxindole derivatives can inhibit this pathway at the level of EGFR and BRAF, thereby blocking the transmission of pro-proliferative signals.
General Experimental Workflow for Anticancer Drug Discovery
The discovery and development of novel anticancer agents based on the this compound scaffold typically follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of the 5-chloroindole core, which can be subsequently oxidized to the corresponding oxindole, is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis of a 5-Chloroindole Precursor
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine (B93024) hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.
-
Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the desired ketone or aldehyde (e.g., butan-2-one).
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
Further derivatization can be achieved through various chemical reactions to introduce different functional groups onto the 5-chloroindole or this compound scaffold.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 or GI50 value is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of a specific kinase.
Protocol: General Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified recombinant kinase (e.g., EGFR, BRAF), a kinase-specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Assay Plate Setup: Add the test compounds, the kinase, and the substrate to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity-based).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. While the available literature provides a strong foundation, with substantial data on the closely related 5-chloroindole derivatives, further research is warranted to fully elucidate the biological activities and therapeutic potential of 5-chlorooxindoles specifically. Future studies should focus on the synthesis and biological evaluation of a broader range of this compound derivatives, the identification of their specific molecular targets, and the optimization of their pharmacological properties to advance the most promising candidates towards clinical development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource to facilitate these future research endeavors.
5-Chlorooxindole: A Versatile Building Block for the Synthesis of Biologically Active Molecules
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 5-chlorooxindole as a versatile starting material for the construction of a diverse array of biologically active compounds. It details key chemical transformations, experimental protocols, and the biological significance of the resulting molecules, with a focus on applications in drug discovery.
Introduction
This compound is a halogenated derivative of the oxindole (B195798) scaffold, a privileged structure in medicinal chemistry. The strategic placement of a chlorine atom at the 5-position significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and often enhancing the biological activity of its derivatives. This guide explores the role of this compound as a key building block in the synthesis of compounds with therapeutic potential, including kinase inhibitors and antimicrobial agents.
Physicochemical Properties of this compound
An understanding of the physical and chemical properties of this compound is fundamental for its application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₆ClNO[1] |
| Molecular Weight | 167.59 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 194-197 °C[2] |
| Solubility | Sparingly soluble in water[1] |
| CAS Number | 17630-75-0[1] |
Key Synthetic Transformations of this compound
The reactivity of this compound is primarily centered around the active methylene (B1212753) group at the C3-position and the secondary amine at the N1-position, making it a versatile precursor for a variety of synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the functionalization of the C3-position of this compound. This reaction involves the condensation with aldehydes, typically in the presence of a basic catalyst like piperidine (B6355638), to yield 3-ylideneoxindoles. These products serve as crucial intermediates for further synthetic elaborations and often possess intrinsic biological activity.[3]
Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
Spirooxindoles, characterized by a spirocyclic center at the C3-position of the oxindole core, are readily accessible from this compound. A prevalent synthetic strategy involves a [3+2] cycloaddition reaction. Typically, this compound is first converted into a 3-methyleneoxindole (B167718) derivative, which then acts as a dipolarophile in a 1,3-dipolar cycloaddition with an in situ-generated azomethine ylide.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of 3-alkenyl-oxindoles from this compound. The HWE reaction, in particular, is often favored due to the facile removal of the water-soluble phosphate (B84403) byproduct and its propensity to yield the (E)-alkene isomer stereoselectively.
Experimental Protocols
Knoevenagel Condensation of this compound with 2,6-Dichlorobenzaldehyde (B137635)
This protocol details the synthesis of (E)-5-chloro-3-(2,6-dichlorobenzylidene)indolin-2-one.[3]
Materials:
-
This compound
-
2,6-Dichlorobenzaldehyde
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 2,6-dichlorobenzaldehyde (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 3 hours.
-
Allow the reaction to cool to room temperature and stand overnight.
-
Collect the precipitated solid by filtration, wash with cold ethanol (10 mL), and dry.
-
Recrystallize the crude product from ethanol to obtain orange-colored single crystals.[3]
Table 1: Quantitative Data for Knoevenagel Condensation of this compound
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|
| 2,6-Dichlorobenzaldehyde | Piperidine | Ethanol | 3 h (reflux) | Not Reported |[3] |
Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives via 1,3-Dipolar Cycloaddition
The following is a general procedure for a three-component 1,3-dipolar cycloaddition.[4]
Materials:
-
3-Methyleneoxindole derivative (dipolarophile)
-
α-Amino acid (e.g., sarcosine)
-
Carbonyl compound (e.g., isatin)
-
Ethanol
Procedure:
-
Combine equimolar amounts of the 3-methyleneoxindole, sarcosine, and isatin (B1672199) in ethanol.
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and purify by column chromatography.[4]
Table 2: Spectroscopic Data for a Representative Spirooxindole Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|
| 3′-Benzoyl-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one | 10.32 (s, 1H, NH), 7.46–6.46 (m, 11H, Ar-H), 2.11 (s, 3H, NCH₃) | 142.04–109.73 (aromatic C), 74.65 (spiro C), 58.57, 57.60, 39.37 (pyrrolidine C), 35.15 (NCH₃), 21.17, 20.70 (CH₃) |[4] |
Biological Activities of this compound Derivatives
The incorporation of the this compound scaffold has led to the discovery of compounds with a range of biological activities.
Anticancer Activity through Kinase Inhibition
Derivatives of 5-chloroindole (B142107) have been identified as potent inhibitors of protein kinases, such as EGFR and BRAF, which are key targets in cancer therapy.[5]
Table 3: Kinase Inhibitory Activity of 5-Chloroindole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 3e | EGFRT790M | 9.5 | [5] |
| Compound 3a | BRAFV600E | 35 | [5] |
| Compound 3b | BRAFV600E | 45 | [5] |
| Compound 3e | BRAFV600E | 67 |[5] |
Antimicrobial and Antifungal Activity
The chloroindole moiety has been shown to be a key pharmacophore for antimicrobial and antifungal activity.[2][6]
Table 4: Antimicrobial Activity of Chloroindoles
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 4-Chloroindole | Uropathogenic E. coli | 75 | [6] |
| 5-Chloroindole | Uropathogenic E. coli | 75 |[6] |
Antiviral and Antimalarial Potential
The spirooxindole scaffold is a key feature of several potent antimalarial compounds, such as the clinical candidate cipargamin (B606699) (NITD609).[2] This highlights the potential of 5-chloro-substituted spirooxindoles as a promising area for the discovery of new antimalarial agents. Additionally, various indole (B1671886) derivatives have been investigated for their antiviral properties.[7][8]
Conclusion
This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds with significant biological activities. The reactivity of its C3-methylene and N1-amine positions allows for diverse synthetic transformations, leading to the construction of complex molecular architectures such as 3-substituted oxindoles and spirooxindoles. The demonstrated anticancer, antimicrobial, and potential antiviral and antimalarial activities of this compound derivatives underscore their importance in medicinal chemistry and drug discovery. Future research in this area holds great promise for the development of novel therapeutic agents.
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. mesamalaria.org [mesamalaria.org]
- 3. (E)-5-Chloro-3-(2,6-dichlorobenzylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of 5-Chlorooxindole: A Technical Guide for Drug Discovery
An In-depth Review for Researchers and Drug Development Professionals
Abstract
5-Chlorooxindole, a halogenated derivative of oxindole (B195798), has emerged as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse array of biologically active compounds. While its direct therapeutic applications are limited, its true value lies in the potent and targeted activities of its derivatives. This technical guide delves into the significant therapeutic avenues being explored for this compound-based molecules, with a primary focus on their anticancer properties through the inhibition of key signaling pathways, their role as potent enzyme inhibitors, and their modulatory effects on neurotransmitter receptors. This document provides a comprehensive overview of the synthesis, mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound and its derivatives, aiming to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this important chemical entity.
Introduction: The Role of this compound in Medicinal Chemistry
This compound (C₈H₆ClNO) is a solid, off-white crystalline powder that is sparingly soluble in water. Its chemical structure, featuring a chlorinated oxindole core, makes it an ideal starting material for the synthesis of complex pharmaceutical ingredients. The presence of the chlorine atom at the 5-position of the oxindole ring has been shown to significantly enhance the biological activities of its derivatives, a phenomenon often observed in medicinal chemistry where halogens can improve binding affinity, metabolic stability, and other pharmacokinetic properties.
The primary therapeutic significance of this compound is as a key building block in the development of novel therapeutics, particularly in the fields of oncology and neurology. For instance, it is a crucial intermediate in the synthesis of Tenidap, a drug candidate with anti-inflammatory properties. The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to the generation of libraries of compounds with diverse pharmacological profiles.
Anticancer Applications of this compound Derivatives
Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily by targeting and inhibiting key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF serine/threonine kinase.
Inhibition of EGFR and BRAF Signaling Pathways
Mutations in the EGFR and BRAF genes are common drivers in various cancers. 5-Chloro-indole derivatives have been synthesized that show potent inhibitory activity against both wild-type and mutated forms of these kinases, including the drug-resistant EGFRT790M and BRAFV600E mutants. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling cascades that promote cell growth.
Below is a diagram illustrating the EGFR/BRAF signaling pathway and the points of inhibition by 5-chloro-indole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative and kinase inhibitory activities of various 5-chloro-indole derivatives have been quantified using in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound | Target Cancer Cell Line | GI50 (nM) | Reference |
| 3e (m-piperidinyl derivative) | Panc-1 (Pancreatic) | 29 | |
| 3b (p-pyrrolidin-1-yl derivative) | MCF-7 (Breast) | 31 | |
| 5f (p-2-methyl pyrrolidin-1-yl) | Various | 29 | |
| 5c, 5d, 5g, 6e, 6f | Various | 29-47 |
Table 2: Kinase Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 3e (m-piperidinyl derivative) | EGFR | 68 | |
| 3b (p-pyrrolidin-1-yl derivative) | EGFR | 74 | |
| 3a-e | BRAFV600E | 35-67 | |
| 5f | EGFRWT | 85 | |
| 5f | EGFRT790M | 9.5 | |
| 5g | EGFRT790M | 11.9 |
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
This compound is utilized in the preparation of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which have potential applications as anticancer agents. GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including cancer and bipolar disorder.
Table 3: GSK-3β Inhibitory Activity of 5-Substituted Indole (B1671886) Derivatives
| Compound | 5-Substituent | IC50 (nM) against GSK-3β | Reference |
| 3d | Fluoro | 30 | |
| 3e | Chloro | - | |
| 3f | Bromo | - |
Modulation of the 5-HT3 Receptor
5-Chloroindole (B142107), a related compound, has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. As a PAM, 5-chloroindole enhances the receptor's response to its natural ligand, serotonin (B10506) (5-HT). This modulation is achieved by binding to an allosteric site on the receptor, which is distinct from the agonist binding site, leading to a conformational change that enhances receptor function. This activity suggests potential therapeutic applications in modulating serotonergic signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 5-Chloroindole Derivatives
A common method for synthesizing the 5-chloroindole core is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine (B93024) hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol: General Kinase Inhibition Assay
-
Assay Setup: In a suitable assay plate, add the kinase enzyme, the test compound at various concentrations, and a kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ which measures ADP formation, or through ELISA with phospho-specific antibodies.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
5-HT3 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the 5-HT3 receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding buffer, a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron), and the cell membrane suspension.
-
Non-specific Binding: A high concentration of a known non-radiolabeled 5-HT3 antagonist, the radioligand, and the cell membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound, the radioligand, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) of the test compound from the competitive binding data.
Conclusion and Future Directions
This compound stands as a privileged scaffold in modern drug discovery, offering a gateway to a multitude of potent therapeutic agents. Its derivatives have demonstrated significant potential, particularly in oncology, through the targeted inhibition of critical signaling pathways like EGFR and BRAF, and as inhibitors of GSK-3β. Furthermore, the modulatory effects of related 5-chloroindoles on the 5-HT3 receptor open up avenues for neurological applications.
The future of this compound-based drug discovery lies in the continued exploration of its chemical space to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds. Further investigation into the direct biological activities of this compound itself, although likely to be modest compared to its derivatives, could reveal novel mechanisms or applications. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile and promising chemical entity.
5-Chlorooxindole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 5-Chlorooxindole. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely. This document summarizes key quantitative data, outlines safe handling procedures, and presents a general workflow for managing chemical spills. It is important to note that while this compound is a valuable intermediate in pharmaceutical synthesis, its toxicological properties have not been fully investigated.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Solid | |
| Melting Point | 194 - 197 °C | |
| Boiling Point | 348.3 ± 42.0 °C (Predicted) | |
| Solubility in Water | Slightly Soluble (2.0 g/L at 25°C) | |
| CAS Number | 17630-75-0 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | GHS07 | |
| Reproductive Toxicity (Category 2) | H361f: Suspected of damaging fertility | Warning | GHS08 | |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | - | - |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Accidental Release Measures
In the event of a spill, follow the established emergency procedures. A general workflow for handling a chemical spill is outlined below.
Caption: General workflow for handling a chemical spill.
Experimental Protocols for Toxicological Assessment
Specific toxicological studies on this compound are not widely available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the skin and eye irritation potential of chemical substances.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This test guideline describes a procedure for the hazard identification of irritant chemicals.
-
Principle: The substance to be tested is applied in a single dose to the skin of an experimental animal (typically an albino rabbit).
-
Methodology: A small area of the animal's fur is clipped. The test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing for a specified exposure period (usually 4 hours). After the exposure period, the residual test substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal). The degree of skin reaction is scored.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test guideline provides a method for identifying substances that can cause serious eye damage or eye irritation.
-
Principle: A single dose of the test substance is applied to the eye of an experimental animal (again, typically an albino rabbit).
-
Methodology: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyes are examined for any effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours after instillation). The severity of the eye lesions is scored.
Logical Relationship for Safe Chemical Handling
The following diagram illustrates the logical flow of considerations and actions required for the safe handling of a chemical like this compound.
Caption: Logical workflow for safe chemical handling.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chlorooxindole from 5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorooxindole is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure is a core component in a range of compounds with therapeutic potential. This document provides a detailed protocol for a two-step synthesis of this compound starting from the commercially available 5-bromoindole (B119039). The synthesis involves an initial halogen exchange reaction to convert 5-bromoindole to 5-chloroindole (B142107), followed by an oxidation step to yield the final product, this compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Halogen Exchange: Conversion of 5-bromoindole to 5-chloroindole.
-
Oxidation: Conversion of 5-chloroindole to this compound.
Caption: Two-step synthesis of this compound from 5-bromoindole.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Halogen Exchange | 5-Bromoindole | 5-Chloroindole | Cuprous Chloride (CuCl) | N-Methyl-2-pyrrolidone (NMP) | 180 | 24 | 85-90 |
| 2 | Oxidation | 5-Chloroindole | This compound | Sulfuric Acid on Silica Gel | Dichloromethane (B109758) (CH2Cl2) | 25 | 1-2 | ~90 |
Experimental Protocols
Step 1: Synthesis of 5-Chloroindole from 5-Bromoindole (Halogen Exchange)
This protocol is adapted from a procedure describing a halogen-halogen exchange reaction on indole (B1671886) derivatives.[1][2]
Materials:
-
5-Bromoindole
-
Cuprous Chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ammonia (B1221849) solution (20-25%)
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromoindole (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add cuprous chloride (CuCl) (1.2 eq).
-
Heat the reaction mixture to 180 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes.
-
Extract the product with chloroform (4 x volume of NMP).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure 5-chloroindole.
Step 2: Synthesis of this compound from 5-Chloroindole (Oxidation)
This protocol is based on a general method for the regioselective oxidation of indoles to 2-oxindoles using sulfuric acid adsorbed on silica gel.[3][4]
Materials:
-
5-Chloroindole
-
Sulfuric acid adsorbed on silica gel
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-chloroindole (1.0 g) in dichloromethane (20 mL), add sulfuric acid adsorbed on silica gel (1.0 g) at 25 °C.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture to remove the silica gel.
-
Wash the filtrate with a saturated aqueous solution of NaHCO3 (10 mL).[4]
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using an ethyl acetate-petroleum ether eluent system to yield the desired this compound.[4]
Signaling Pathways and Experimental Workflows
The logical workflow for the synthesis is a sequential two-step process.
Caption: Detailed workflow for the two-step synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fischer Indole Synthesis for 5-Chloroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-chloroindole (B142107) derivatives using the Fischer indole (B1671886) synthesis. This pivotal reaction is a cornerstone in medicinal chemistry for accessing the indole scaffold, a privileged structure in numerous pharmacologically active compounds. The introduction of a chlorine atom at the 5-position can significantly influence the biological activity of these molecules.
This document outlines detailed synthetic protocols for the preparation of the key precursor, 4-chlorophenylhydrazine (B93024) hydrochloride, and its subsequent conversion to various 5-chloroindole derivatives. It also includes tabulated quantitative data for reaction conditions and yields, alongside spectroscopic data for product characterization.
Data Presentation
Table 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 4-Chloroaniline (B138754) | 1. NaNO₂, conc. HCl 2. SnCl₂·2H₂O | Water | -5 to 25 | ~3 | ~96 | [1] |
| 4-Chloroaniline | 1. NaNO₂, HCl 2. Na₂SO₃ | Water/HCl | 0-10, then 70 | 4 | Not Specified | [1] |
| 4-Chloroaniline | 1. NaNO₂, HCl 2. (NH₄)₂SO₃ | Water/HCl | 5-10, then 50-60 | 3-4 | Not Specified | [2] |
Table 2: Fischer Indole Synthesis of 5-Chloroindole Derivatives
| Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) | Reference |
| 4-Chlorophenylhydrazine HCl | Acetone | H₂SO₄ | Ethanol (B145695) | Reflux | Several | 5-Chloro-2-methylindole | Not Specified | General Protocol |
| 4-Chlorophenylhydrazine HCl | Butan-2-one | H₂SO₄ or PPA | Ethanol or Acetic Acid | Reflux | Several | 5-Chloro-2,3-dimethyl-1H-indole | Not Specified | [3] |
| 4-Chlorophenylhydrazine | Propiophenone | p-TsOH | Toluene | Reflux | 15 | 5-Chloro-2-phenyl-3-methylindole | 82 | [4] |
| 4-Chlorophenylhydrazine | Cyclohexanone | Trichloroacetic acid | None | 100 | 5 min | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 92 | [4] |
Table 3: Spectroscopic Data for Selected 5-Chloroindole Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 5-Chloroindole | 8.10 (br s, 1H), 7.59 (d, J=2.0 Hz, 1H), 7.20 (d, J=8.7 Hz, 1H), 7.12 (dd, J=8.7, 2.0 Hz, 1H), 6.45 (m, 1H), 7.12 (m, 1H) | 134.19, 130.22, 128.83, 124.76, 122.95, 121.64, 112.50, 103.91 | [5][6] |
| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride
This two-step procedure involves the diazotization of 4-chloroaniline followed by reduction.
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)
-
Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-chloroaniline in concentrated HCl and water.
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride dihydrate in concentrated HCl or an aqueous solution of sodium sulfite).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for the specified time (e.g., 3 hours for SnCl₂ reduction).
-
Collect the precipitated 4-chlorophenylhydrazine hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum.
-
Protocol 2: General Fischer Indole Synthesis of a 5-Chloroindole Derivative (e.g., 5-Chloro-2,3-dimethyl-1H-indole)
This protocol describes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-chlorophenylhydrazine and a ketone.
Materials:
-
4-Chlorophenylhydrazine Hydrochloride
-
Butan-2-one (or other suitable ketone/aldehyde)
-
Acid Catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA))
-
Solvent (e.g., Ethanol, Glacial Acetic Acid)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Acid Catalysis and Reflux:
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using an acidic solvent like acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If ethanol was used as a solvent, the mixture can be poured into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or hexanes).[3]
-
Mandatory Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
References
Application Notes and Protocols: 5-Chlorooxindole in the Preparation of GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-chlorooxindole as a key starting material in the synthesis of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a critical enzyme implicated in various cellular processes, and its dysregulation is associated with a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The oxindole (B195798) scaffold, particularly when substituted at the 5-position with a chloro group, has emerged as a promising pharmacophore for the development of selective GSK-3β inhibitors.
Introduction to GSK-3β and the Role of this compound
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. It is a key regulator in a multitude of signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways. Inhibition of GSK-3β has been shown to have therapeutic potential in various disease models.
The this compound core provides a rigid and versatile scaffold for the synthesis of GSK-3β inhibitors. The chlorine atom at the 5-position can influence the electronic properties of the molecule and provide a key interaction point within the ATP-binding pocket of GSK-3β. By modifying the C3 position of the this compound core, typically through a Knoevenagel condensation, a diverse library of compounds can be generated and screened for inhibitory activity.
GSK-3β Signaling Pathway
The following diagram illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-Catenin Signaling Pathway and GSK-3β Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of this compound-based GSK-3β inhibitors.
Caption: General experimental workflow.
Quantitative Data: GSK-3β Inhibitory Activity
The following table summarizes the GSK-3β inhibitory activity of a series of 3-substituted-5-cyanooxindoles, which are structurally analogous to the this compound derivatives. This data provides a valuable reference for understanding the structure-activity relationship (SAR) and for guiding the design of new inhibitors based on the this compound scaffold.
| Compound ID | 3-Substituent | GSK-3β IC50 (µM) |
| 11 | 3-(4-(dimethylamino)benzylidene) | 3.37 |
| 12 | 3-(4-methoxybenzylidene) | 8.29 |
| 13 | 3-((1H-pyrrol-2-yl)methylene) | 4.92 |
Experimental Protocols
Protocol 1: Synthesis of 3-((1H-indol-3-yl)methylene)-5-chloroindolin-2-one
This protocol describes a representative Knoevenagel condensation for the synthesis of a 3-substituted-5-chlorooxindole derivative.
Materials:
-
This compound
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and indole-3-carboxaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the solution.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica (B1680970) gel if necessary.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against GSK-3β using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Synthesized this compound derivatives (test compounds)
-
Positive control inhibitor (e.g., CHIR-99021)
-
ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer
-
GSK-3β enzyme
-
Substrate
-
Test compound dilution or DMSO (for control wells)
-
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of GSK-3β inhibitors. The synthetic protocols provided, based on the Knoevenagel condensation, offer a straightforward and efficient method for generating libraries of these compounds. The in vitro GSK-3β inhibition assay protocol allows for the reliable determination of the potency of these synthesized molecules. The provided data on analogous 5-cyanooxindole derivatives serves as a useful guide for structure-activity relationship studies, paving the way for the development of novel and potent GSK-3β inhibitors for various therapeutic applications.
Application of 5-Chlorooxindole Derivatives in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-chlorooxindole and its structurally related 5-chloroindole (B142107) derivatives as a promising scaffold in the discovery of novel anticancer agents. The indole (B1671886) core, particularly with a chlorine substitution at the 5-position, has been shown to significantly enhance the anticancer properties of these molecules.[1][2] These compounds have been demonstrated to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This application note details synthetic protocols, methodologies for biological evaluation, and a summary of key quantitative data to facilitate further research and development in this area.
Rationale for this compound Derivatives in Anticancer Research
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[3] The introduction of a chlorine atom at the 5-position of the indole or oxindole (B195798) ring has been a successful strategy to enhance the cytotoxic potential of these compounds.[3] Derivatives of 5-chloroindole have emerged as a promising class of anticancer agents primarily through their targeted inhibition of critical signaling pathways that are often dysregulated in cancer, such as the EGFR/BRAF and WNT/β-catenin pathways.[1][4]
Synthesis of 5-Chloroindole Derivatives
A common and foundational method for creating the 5-chloroindole core is the Fischer indole synthesis.[1][2] This core can then be further derivatized to produce a variety of compounds with potential anticancer activity.[1]
General Protocol for Fischer Indole Synthesis of the 5-Chloroindole Core
This protocol describes the synthesis of a 5-chloroindole scaffold, which serves as a key intermediate for further derivatization. The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.[2]
Starting Materials:
-
An appropriate ketone or aldehyde (e.g., butan-2-one for 5-chloro-2,3-dimethyl-1H-indole)[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[2]
-
Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the chosen ketone or aldehyde.[2]
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[1]
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
Key Signaling Pathways Targeted by 5-Chloroindole Derivatives
Several 5-chloroindole derivatives have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression.
EGFR/BRAF Signaling Pathway
Mutations and overactivation of the Epidermal Growth Factor Receptor (EGFR) and the downstream BRAF kinase are common drivers in various cancers.[5] Several 5-chloroindole derivatives have been synthesized as potent inhibitors of EGFR and BRAF, including their mutated forms like EGFRT790M and BRAFV600E.[4][5] The mechanism of action involves the direct binding of these derivatives to the kinase domain of the receptors, competing with ATP and thereby blocking downstream signaling cascades that promote cell proliferation and survival.[4]
WNT/β-catenin Signaling Pathway
The WNT/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6] Certain 5-chloroindole derivatives have been identified as inhibitors of this pathway by targeting Dishevelled (DVL), a key scaffolding protein.[6] By inhibiting the interaction between DVL and the Frizzled (FZD) receptor, these compounds can prevent the downstream signaling cascade that leads to the accumulation of β-catenin and subsequent transcription of target genes involved in cell proliferation.[6][7]
Experimental Protocols
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1]
Protocol:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1]
Apoptosis Induction Assays
Several 5-chloroindole derivatives have been shown to induce apoptosis in cancer cells.[8] Assays to confirm apoptosis include caspase activity assays and analysis of apoptotic markers.
Caspase-3 Activity Assay Protocol:
-
Cell Treatment: Treat cancer cells (e.g., Panc-1) with the test compounds for a specified period.
-
Cell Lysis: Lyse the cells to release cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysates.
-
Signal Detection: Measure the fluorescence or absorbance, which is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase activity in treated cells to untreated controls. An increase in activity indicates the induction of apoptosis.[8]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 5-chloroindole derivatives from cited research, providing a clear comparison of their potency.
Table 1: In Vitro Antiproliferative and Enzyme Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound/Drug | Cancer Cell Line(s) | GI₅₀ (nM) | Target Enzyme | IC₅₀ (nM) | Reference(s) |
| Compound 3e | Panc-1, MCF-7, A-549 | 29 | EGFRWT | 68 | [5][9] |
| BRAFV600E | 67 | [5][9] | |||
| Compound 3b | Panc-1, MCF-7, A-549 | 31 | EGFRWT | 74 | [5][9] |
| Compound 3a | Panc-1, MCF-7, A-549 | 35 | BRAFV600E | 35 | [5][9] |
| Erlotinib (Reference) | Panc-1, MCF-7, A-549 | 33 | EGFRWT | 80 | [5][9] |
| BRAFV600E | 60 | [5][9] | |||
| Vemurafenib (Reference) | - | - | BRAFV600E | 30 | [5][9] |
| Compound 5f | Panc-1, MCF-7, A-549, HT-29 | 29 | EGFRWT | 68 ± 5 | [8][10] |
| EGFRT790M | 9.5 ± 2 | [8][10] | |||
| Compound 5g | Panc-1, MCF-7, A-549, HT-29 | 31 | EGFRWT | 74 ± 5 | [8] |
| EGFRT790M | 11.9 ± 3 | [8] | |||
| Osimertinib (Reference) | - | - | EGFRT790M | 8 ± 2 | [8] |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.
Table 2: Anticancer Activity of a 5-Chloro-indole Derivative (RS4690) against WNT-Dependent Colon Cancer
| Activity | Target/Cell Line | EC₅₀ (µM) | Reference(s) |
| DVL1 Binding Inhibition | - | 0.49 ± 0.11 | [6][7] |
| Cell Growth Inhibition | HCT116 | 7.1 ± 0.6 | [6][7] |
EC₅₀: Half-maximal effective concentration.
Table 3: Apoptotic Activity of 5-Chloro-indole Derivatives in Panc-1 Cells
| Compound | Caspase-3 Level (pg/mL) | Caspase-8 Level (ng/mL) | Bax Level (pg/mL) | Reference(s) |
| Control | - | - | - | [8] |
| Compound 5f | 560.2 ± 5.0 | 2.10 | 305 | [8] |
| Compound 5g | 542.5 ± 5.0 | 1.97 | 299 | [8] |
| Staurosporine (Reference) | 503.2 ± 4.0 | 1.75 | 276 | [8] |
Experimental Workflows
General Workflow for Synthesis and In Vitro Evaluation
The discovery and development of novel this compound-based anticancer agents typically follow a structured workflow from synthesis to biological evaluation.
Conclusion
This compound and its related 5-chloroindole derivatives represent a versatile and potent class of scaffolds for the development of novel anticancer therapeutics. Their ability to target key oncogenic signaling pathways, coupled with significant cytotoxic effects against a range of cancer cell lines, underscores their potential in oncology drug discovery. The protocols and data presented herein provide a valuable resource for researchers to further explore and optimize these promising compounds for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 7. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Chloro-Indole-2-Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chloro-indole-2-carboxylate derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including as anticancer agents. This document provides detailed protocols for the synthesis of these derivatives, focusing on the widely applicable Fischer indole (B1671886) synthesis for the core structure and subsequent derivatization. The methodologies outlined are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.
I. Synthesis of the 5-Chloro-Indole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for the preparation of the indole nucleus.[1][2] This protocol describes the synthesis of a 5-chloro-indole scaffold, which serves as a key intermediate for further derivatization.[1]
Reaction Scheme:
Caption: General scheme of the Fischer indole synthesis for 5-chloro-indoles.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[1]
-
Addition of Carbonyl Compound: To the stirred solution, add a slight excess of an appropriate aldehyde or ketone (e.g., an ethyl pyruvate (B1213749) derivative to directly obtain the carboxylate).[1]
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[1]
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 5-chloro-indole derivative.[1]
II. Synthesis of Ethyl 5-Chloro-Indole-2-Carboxylate Derivatives
This section details the derivatization of the 5-chloro-indole core, specifically focusing on the synthesis of ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates, which have shown potential as anticancer agents.[1][3]
Reaction Scheme:
Caption: Synthesis of 5-chloro-indole-2-carboxylate derivatives via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a reductive amination reaction to introduce a substituted aminomethyl group at the C3 position of the indole ring.[3]
-
Imine Formation: In a round-bottom flask, a mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.[1][3]
-
Reduction: After cooling the mixture to room temperature, sodium borohydride (B1222165) (NaBH₄) is added portion-wise over 20 minutes. The reaction mixture is then stirred for an additional 30 minutes at room temperature.[1][3]
-
Quenching and Concentration: Water is carefully added to quench the excess NaBH₄. The reaction mixture is then concentrated under reduced pressure to remove the ethanol.[1]
-
Extraction: The residue is extracted with ethyl acetate (B1210297). The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.[1]
-
Purification/Precipitation: The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product, which can be collected by filtration.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate derivatives.[3]
| Compound | Yield (%) | Melting Point (°C) |
| 3c | 78 | 75–78 |
| 3d | 75 | 158–160 |
| 4a | 87 | 192–193 |
| 4b | 85 | 189–190 |
Data extracted from reference[3].
III. Alternative Synthesis Methodologies
While the Fischer indole synthesis is a workhorse, other modern synthetic methods can also be employed for the synthesis of indole derivatives. These often offer advantages in terms of substrate scope, regioselectivity, and milder reaction conditions.
-
Larock Indole Synthesis: This palladium-catalyzed reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[4][5] It is a versatile method for producing various indole types.[4]
-
Leimgruber-Batcho Indole Synthesis: This two-step method produces indoles from o-nitrotoluenes and is a popular alternative to the Fischer synthesis due to the commercial availability of starting materials and high yields under mild conditions.[6][7] Microwave-assisted conditions have been developed to accelerate this reaction.[8]
-
Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization to form the indole-2-carboxylic acid.[9][10]
-
Palladium-Catalyzed Couplings: Modern cross-coupling reactions such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions provide powerful tools for the construction of the indole ring system and for the N-arylation of indoles.[11][12][13][14][15][16][17][18][19][20]
Logical Workflow for Method Selection:
Caption: Decision workflow for selecting an appropriate indole synthesis method.
The synthesis of 5-chloro-indole-2-carboxylate derivatives can be effectively achieved through established methods like the Fischer indole synthesis followed by functionalization. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the required reaction conditions. The protocols and data presented herein provide a solid foundation for the synthesis and further exploration of this important class of compounds in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: 5-Chlorooxindole as a Key Intermediate in the Synthesis of Tenidap Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Tenidap (B1681256) Sodium, a potent anti-inflammatory agent, utilizing 5-chlorooxindole as a crucial starting material. The document includes synthetic pathways, experimental protocols, and a summary of the drug's mechanism of action.
Introduction
Tenidap sodium is a novel anti-inflammatory drug with a dual mechanism of action, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] This dual inhibition, coupled with its ability to modulate cytokine production, distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] The synthesis of tenidap sodium involves several key steps, with this compound serving as a critical intermediate. This document outlines a common synthetic route from this compound to tenidap sodium, providing detailed protocols for researchers in drug discovery and development.
Synthetic Pathway Overview
The synthesis of tenidap sodium from this compound can be achieved through a multi-step process. A prevalent method involves the formation of an N-substituted this compound derivative, followed by acylation at the C3 position and subsequent conversion to the final sodium salt. An industrially viable and robust process has been developed to improve yields and reduce costs, making it suitable for larger-scale production.[5]
A common synthetic route proceeds as follows:
-
N-Carboxamide Formation: this compound is first converted to a key intermediate, 5-chloro-2-oxindole-1-carboxamide (B46561).[5] An alternative approach involves reacting 5-chloro-2-oxindole with 4-nitrophenyl chloroformate.[1]
-
Acylation: The resulting intermediate undergoes acylation at the C3 position with 2-thiophenecarbonyl chloride.[1][5]
-
Salt Formation: The acylated product is then treated with a sodium base, such as sodium ethoxide, to yield the final product, tenidap sodium.[1]
Tabulated Synthesis Data
The following table summarizes the key steps and reagents involved in a representative synthesis of tenidap sodium starting from this compound.
| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 1 | This compound | 4-Nitrophenyl chloroformate, Base (e.g., NaH, KH) | 5-Chloro-2-oxoindol-1-(4-nitrophenyl formate) | Not specified | [1] |
| 2 | 5-Chloro-2-oxoindol-1-(4-nitrophenyl formate) | Ammonia (B1221849) in methanol | 5-Chloro-2-oxindole-1-carboxamide | Not specified | [1] |
| 3 | 5-Chloro-2-oxindole-1-carboxamide | 2-Thiophenecarbonyl chloride, 4-Dimethylaminopyridine (B28879) (DMAP), Triethylamine | 5-Chloro-3-(2-thenoyl)-2-oxindole-1-carboxamide | Improved yields reported | [5] |
| 4 | 5-Chloro-3-(2-thenoyl)-2-oxindole-1-carboxamide | Sodium ethoxide | Tenidap Sodium | High | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of tenidap sodium, derived from the available literature. Researchers should optimize these conditions for their specific laboratory settings.
4.1. Synthesis of 5-Chloro-2-oxoindol-1-(4-nitrophenyl formate)
-
Objective: To introduce a reactive group at the N1 position of this compound.
-
Procedure:
-
To a solution of 5-chloro-2-oxindole in a suitable aprotic solvent (e.g., DMF, THF), add an appropriate base (e.g., sodium hydride, potassium hydride) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for a specified time to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-nitrophenyl chloroformate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
-
4.2. Synthesis of 5-Chloro-2-oxindole-1-carboxamide
-
Objective: To form the key carboxamide intermediate.
-
Procedure:
-
Dissolve the 5-chloro-2-oxoindol-1-(4-nitrophenyl formate) in a solution of ammonia in methanol.
-
Stir the reaction mixture at a temperature between 20 °C and 80 °C for 2 to 24 hours, monitoring for the consumption of the starting material.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system.
-
4.3. Synthesis of 5-Chloro-3-(2-thenoyl)-2-oxindole-1-carboxamide
-
Objective: To introduce the thenoyl group at the C3 position.
-
Procedure:
-
Suspend 5-chloro-2-oxindole-1-carboxamide in a suitable solvent such as DMF, THF, or dioxane.[1]
-
Add an acylation catalyst, such as 4-dimethylaminopyridine (DMAP), and a base like triethylamine.[1][5]
-
Cool the mixture to a temperature between 0 °C and 60 °C and add 2-thiophenecarbonyl chloride dropwise.[1]
-
Stir the reaction mixture at the chosen temperature until the reaction is complete.
-
Work up the reaction mixture by adding water and extracting the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
4.4. Synthesis of Tenidap Sodium
-
Objective: To form the final sodium salt of tenidap.
-
Procedure:
-
Dissolve the 5-chloro-3-(2-thenoyl)-2-oxindole-1-carboxamide in a suitable alcoholic solvent (e.g., ethanol).
-
Add a solution of sodium ethoxide in ethanol (B145695) to the mixture.
-
Stir the reaction at room temperature, which should result in the precipitation of the sodium salt.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., cold ethanol, diethyl ether), and dry under vacuum to yield tenidap sodium.
-
Visualized Synthetic Pathway and Mechanism of Action
The following diagrams illustrate the synthetic pathway of tenidap sodium and its mechanism of action.
Caption: Synthetic pathway of Tenidap Sodium from this compound.
Caption: Mechanism of action of Tenidap.
Mechanism of Action of Tenidap
Tenidap exhibits its anti-inflammatory effects through a multi-faceted mechanism:
-
Dual Inhibition of COX and 5-LOX: Tenidap inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] Inhibition of COX-1 and COX-2 reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][7] Inhibition of 5-LOX decreases the production of leukotrienes, which are involved in various inflammatory processes.
-
Modulation of Cytokine Production: Tenidap has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][4][8] This cytokine-modulating activity contributes to its disease-modifying properties in rheumatoid arthritis.[2]
-
Potassium Channel Opening: Tenidap acts as a potent opener of the inwardly rectifying K+ channel hKir2.3, which may also contribute to its pharmacological effects.[9]
These combined actions make tenidap an effective agent in reducing inflammation and pain, and potentially in slowing the progression of diseases like rheumatoid arthritis.[2]
References
- 1. CN103242304A - Synthetic method of anti-inflammatory drug tenidap sodium - Google Patents [patents.google.com]
- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of proinflammatory cytokine production by the antirheumatic agents tenidap and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Tenidap: An Improved Process for the Preparation of 5-Chloro-2-oxindole-1-carboxamide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap Sodium | C14H8ClN2NaO3S | CID 23663989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitation of 5-chloro-2-oxindole using Normal-Phase Chromatography
Introduction
5-chloro-2-oxindole is a key starting material in the synthesis of various pharmaceutical compounds.[1][2] Ensuring the purity and accurate quantitation of this raw material is critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a highly specific normal-phase high-performance liquid chromatography (NP-HPLC) method for the quantitation of 5-chloro-2-oxindole. Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is particularly well-suited for the separation of polar isomers that may be present as impurities.[1] This method allows for the accurate determination of 5-chloro-2-oxindole in the presence of its potential positional isomers and other related substances.
Principle
The separation is achieved on a silica-based stationary phase. The mobile phase, consisting of a mixture of a non-polar organic solvent and a more polar modifier, facilitates the separation of 5-chloro-2-oxindole from its isomers and other impurities based on their differential adsorption to the polar stationary phase. Detection is performed using a UV detector at a wavelength where 5-chloro-2-oxindole exhibits strong absorbance, ensuring high sensitivity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents: HPLC grade n-hexane, isopropanol, and ethanol.
-
Reference Standard: 5-chloro-2-oxindole, purity ≥99.5%.
-
Sample: 5-chloro-2-oxindole for analysis.
Chromatographic Conditions
A representative set of chromatographic conditions is provided in the table below. These may require optimization based on the specific HPLC system and column used.
| Parameter | Value |
| Column | Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | n-Hexane: Isopropanol: Ethanol (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-chloro-2-oxindole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Working Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 5-chloro-2-oxindole sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, perform system suitability tests by injecting the 50 µg/mL standard solution in replicate (n=6). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Calibration and Quantitation
Inject the standard working solutions in duplicate and construct a calibration curve by plotting the peak area against the concentration of 5-chloro-2-oxindole. Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Inject the sample solution in duplicate. The concentration of 5-chloro-2-oxindole in the sample is determined using the linear regression equation from the calibration curve.
The percentage purity of 5-chloro-2-oxindole in the sample can be calculated as follows:
% Purity = (Concentration from calibration curve / Concentration of sample solution) * 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5678 |
| 2 | 8.51 | 1256789 | 1.16 | 5712 |
| 3 | 8.53 | 1253210 | 1.14 | 5690 |
| 4 | 8.52 | 1258901 | 1.15 | 5734 |
| 5 | 8.51 | 1255432 | 1.16 | 5688 |
| 6 | 8.52 | 1257654 | 1.15 | 5705 |
| Mean | 8.52 | 1256051 | 1.15 | 5701 |
| %RSD | 0.09 | 0.18 |
Table 2: Calibration Data for 5-chloro-2-oxindole
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 25100 |
| 5.0 | 125500 |
| 10.0 | 251200 |
| 25.0 | 628000 |
| 50.0 | 1256000 |
| 100.0 | 2513000 |
| r² | 0.9998 |
Table 3: Sample Analysis Results
| Sample ID | Weight (mg) | Dilution Volume (mL) | Mean Peak Area | Calculated Concentration (µg/mL) | Purity (%) |
| Batch A | 25.1 | 50.0 | 1248900 | 497.5 | 99.1 |
| Batch B | 24.9 | 50.0 | 1239870 | 493.9 | 99.2 |
Visualizations
Caption: Experimental workflow for the quantitation of 5-chloro-2-oxindole.
Caption: Logical relationship of the NP-HPLC method components.
References
Application Notes: The Utility of 5-Chlorooxindole in the Synthesis of Neurologically Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-chlorooxindole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its rigid bicyclic core, combined with the electronic properties of the chlorine substituent, allows for the development of potent and selective ligands for various biological targets. In the field of neuroscience, derivatives of this compound have shown significant promise as modulators of key proteins implicated in the pathophysiology of neurological disorders. This document provides detailed application notes and protocols for the synthesis and evaluation of neurologically active compounds derived from this compound, with a focus on its use in developing inhibitors for Glycogen Synthase Kinase-3β (GSK-3β) and tubulin polymerization, both of which are critical targets in neurodegenerative diseases and other neurological conditions.[1][2]
Application 1: this compound as a Precursor for GSK-3β Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a central role in numerous cellular processes, including neuronal development, metabolism, and apoptosis.[3] Dysregulation of GSK-3β activity is linked to the pathogenesis of severe neurological disorders, most notably Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, a key event leading to neurofibrillary tangle formation.[3] Consequently, GSK-3β has emerged as a critical therapeutic target for neurodegenerative diseases.[3][4] The this compound framework can be elaborated to produce potent GSK-3β inhibitors.
Quantitative Data: GSK-3β Inhibition
The following table summarizes the inhibitory activity of representative oxindole (B195798) derivatives. While direct this compound derivatives' data is being developed, the table includes closely related analogues to demonstrate the potential of the oxindole scaffold.
| Compound ID | Modification on Oxindole Core | Target | IC₅₀ (µM) |
| Cpd 1 | 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin (related scaffold) | GSK-3β | 2.14 ± 0.18 |
| Cpd 2 | 5-[(6'-bromo-2-pyridinyl)methylene]hydantoin (related scaffold) | GSK-3β | 3.39 ± 0.16 |
| AZD1080 | 5-cyano-oxindole derivative (general) | GSK-3β | Potent Inhibitor |
Data sourced from studies on related oxindole and hydantoin (B18101) structures to illustrate inhibitory potential.[4][5]
Signaling Pathway: GSK-3β in Tau Phosphorylation
The diagram below illustrates the role of GSK-3β in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a key strategy to prevent this pathological process.
Experimental Protocol: Synthesis of Hydrazide-2-Oxindole Analogues
This protocol is adapted for the synthesis of this compound derivatives, based on established methods for similar structures.[6]
Objective: To synthesize 3-(2-(substituted)-hydrazono)-5-chloroindolin-2-one derivatives.
Materials:
-
This compound
-
Appropriate hydrazine (B178648) or thiosemicarbazide (B42300) derivative
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
Addition of Reagents: Add 1.1 equivalents of the desired substituted hydrazine or thiosemicarbazide to the solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate (B1210297) as the mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Application 2: this compound as a Precursor for Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and mitosis. In neurons, they are fundamental for axonal transport and dendritic plasticity. Tubulin polymerization inhibitors disrupt microtubule dynamics, making them a target for cancer chemotherapy.[7][8] This mechanism is also being explored for neurological applications, as modulating microtubule stability can impact neuronal function and regeneration. The this compound scaffold has been incorporated into molecules that act as potent inhibitors of tubulin assembly.[9]
Quantitative Data: Tubulin Polymerization and Cytotoxicity
The following table presents data for 5-chloroindole (B142107) derivatives, demonstrating the efficacy of the chloro-substituted indole (B1671886) core, a close relative of the oxindole core, in inhibiting tubulin polymerization and cancer cell growth.
| Compound ID | Heterocycle at Position 1 | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cell Growth IC₅₀ (nM) |
| 25 | Pyrimidin-2-yl | 1.5 | 42 |
| 26 | Pyridin-2-yl | 1.5 | >1000 |
| 27 | Pyrimidin-2-yl | 0.45 | 77 |
Data adapted from a study on 5-chloroindole derivatives.[9] MCF-7 is a breast cancer cell line often used in initial cytotoxicity screening.
Experimental Workflow: Tubulin Polymerization Assay
The diagram below outlines the typical workflow for an in vitro tubulin polymerization assay used to screen for inhibitory compounds.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the inhibitory effect of this compound derivatives on tubulin polymerization.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on the polymerization of purified tubulin.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well microplates (UV-transparent)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 10 µM. Keep the solution on ice to prevent spontaneous polymerization.
-
Compound Preparation: Prepare serial dilutions of the test compounds in G-PEM buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Assay Setup: In a pre-chilled 96-well plate, add 5 µL of the diluted compound solutions (or DMSO vehicle control/positive control).
-
Initiation of Polymerization: Add 45 µL of the cold tubulin solution to each well, bringing the total volume to 50 µL.
-
Absorbance Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: For each concentration of the test compound, determine the rate of polymerization from the linear phase of the absorbance curve.
-
IC₅₀ Calculation: Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration. Use a non-linear regression analysis to calculate the IC₅₀ value.
This compound represents a valuable and versatile starting material for the generation of novel, neurologically active compounds. Its utility in constructing inhibitors of key therapeutic targets such as GSK-3β and tubulin highlights its potential in drug discovery programs aimed at treating a range of neurological disorders, including Alzheimer's disease and other neurodegenerative conditions. The protocols and data presented herein provide a foundational guide for researchers to synthesize and evaluate new chemical entities based on this promising scaffold.
References
- 1. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiley.com [wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | MDPI [mdpi.com]
- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloroindole and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloroindole (B142107) and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug discovery. The incorporation of a chlorine atom at the 5-position of the indole (B1671886) ring has been shown to enhance the biological activities of these molecules, particularly in the development of anticancer agents.[1][2] These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[3] This document provides detailed protocols for the large-scale synthesis of 5-chloroindole and its analogues, summarizes key quantitative data, and outlines their applications in drug development.
Synthetic Protocols
Several methods have been developed for the synthesis of 5-chloroindole and its derivatives. The following protocols are scalable and commercially viable.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1][4]
Protocol 1.1: General Procedure for Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole [1]
-
Starting Materials: 4-chlorophenylhydrazine (B93024) hydrochloride and butan-2-one.
-
Reaction Scheme: (4-chlorophenyl)hydrazine + Butan-2-one --(Acid Catalyst)--> 5-chloro-2,3-dimethyl-1H-indole + NH₃ + H₂O
-
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.
-
Add a slight excess of butan-2-one to the stirred solution.
-
Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable base.
-
The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
-
Troubleshooting and Optimization for Scale-up: [5]
-
Incomplete Hydrazone Formation: The initial condensation of 4-chlorophenylhydrazine and 2-butanone (B6335102) is crucial. Ensure appropriate stoichiometry and reaction time for this step.
-
Acid Catalyst: The choice and amount of acid catalyst can significantly impact the yield. Start with milder conditions and gradually increase the acidity.
-
Reaction Temperature: The typical temperature range is 80-150°C. If the reaction is sluggish, gradually increase the heat, but be aware that excessively high temperatures can lead to decomposition.
Halogen-Halogen Exchange Reaction
A commercially feasible, one-pot synthesis of 5-chloroindole and its 3-substituted analogues can be achieved through a halogen-halogen exchange reaction from 5-bromoindole (B119039) derivatives.[6][7]
Protocol 2.1: Synthesis of 5-Chloroindole from 5-Bromoindole [7]
-
Starting Materials: 5-bromoindole, cuprous chloride (CuCl), and N-methyl-2-pyrrolidone (NMP).
-
Experimental Procedure:
-
A mixture of 5-bromoindole and cuprous chloride in N-methyl-2-pyrrolidone is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 5-chloroindole.
-
This method has been successfully applied to various 3-substituted 5-bromoindoles.
-
Multi-step Synthesis from Indoline (B122111)
An improved process for the preparation of 5-chloroindole in excellent yields involves a multi-step synthesis starting from indoline.[8]
Protocol 3.1: Synthesis of 5-Chloroindole from Indoline [8]
-
Acylation of Indoline: React indoline with an acylating agent (e.g., acetic anhydride) in a chlorine-inert organic solvent to obtain 1-acyl-indoline.
-
Chlorination: React the 1-acyl-indoline in the presence of water and a basic agent with chlorine to form 5-chloro-1-acyl-indoline. This step is typically carried out at 0° to 60° C.
-
Saponification: Subject the 5-chloro-1-acyl-indoline to acid or alkaline saponification to yield 5-chloro-indoline.
-
Dehydrogenation: React the 5-chloro-indoline in a water-immiscible organic solvent by heating with an aromatic nitro compound in the presence of a finely powdered ruthenium catalyst to form 5-chloro-indole.
Data Presentation
Table 1: Summary of Yields for 5-Chloro-indoline Synthesis via Multi-step Process from Indoline [8]
| Example No. | Base Used | Acylation/Chlorination Temperature (°C) | Yield of 5-chloro-indoline (%) |
| 1 (modified) | Sodium hydroxide (B78521) (13.2 moles) | 40 | 74-76 |
| 1 (modified) | Potassium hydroxide (13.2 moles) | 25 | 76-80 |
| 1 (modified) | Magnesium oxide (6.6 moles) | 25 | 76-78 |
| 1 (modified) | Sodium carbonate (8 moles) | 25 | 77 |
Table 2: Synthesis of 5-Chloroindole Analogues via Halogen-Halogen Exchange [7]
| Starting Material | Product | Yield (%) |
| 5-Bromoindole | 5-Chloroindole | 90 |
| 5-Bromoindole-3-carboxaldehyde | 5-Chloroindole-3-carboxaldehyde | 85 |
| 5-Bromo-3-methyl-1H-indole | 5-Chloro-3-methyl-1H-indole | 88 |
| 5-Bromo-2-phenyl-1H-indole | 5-Chloro-2-phenyl-1H-indole | 82 |
Applications in Drug Development
5-Chloroindole derivatives have garnered significant attention for their therapeutic potential, particularly as anticancer agents.[2] They have been shown to target key signaling pathways implicated in cancer progression.
Anticancer Activity
The introduction of a chlorine atom at the 5-position of the indole ring can significantly enhance the cytotoxic potential of the compound.[1] These derivatives have been evaluated against various human cancer cell lines.
Protocol 4.1: In Vitro Anticancer Activity Evaluation (MTT Assay) [1]
-
Cell Seeding: Seed desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) can then be determined.
Visualizations
Synthetic Workflows and Signaling Pathways
Caption: Generalized synthetic workflow for 5-chloroindole derivatives.
Caption: Workflow for in vitro anticancer activity evaluation.[1]
Caption: Key steps in the Fischer indole synthesis mechanism.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wholesale 5-Chloroindole CAS:17422-32-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of 5-Chloro-indole via Indoline Acylation and Chlorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-indole is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds, including those with antidepressant, anti-emetic, and anti-Parkinsonian properties. This document provides detailed protocols for the preparation of 5-chloro-indole from indoline (B122111), proceeding through a four-step sequence involving N-acylation, aromatic chlorination, saponification, and subsequent dehydrogenation. This method offers a reliable route to the desired product with good overall yields.
Overall Reaction Scheme
The synthesis of 5-chloro-indole from indoline can be summarized by the following reaction scheme:
This process involves the protection of the indole (B1671886) nitrogen via acylation, followed by regioselective chlorination at the 5-position of the indoline ring. The acyl group is then removed, and the indoline is aromatized to yield the final product, 5-chloro-indole.
Experimental Protocols
Protocol 1: Synthesis of 1-Acyl-indoline
This procedure describes the N-acylation of indoline to protect the nitrogen atom prior to chlorination. Acetic anhydride (B1165640) is used here as the acylating agent.
Materials:
-
Indoline
-
Acetic anhydride
-
A chlorine-inert organic solvent (e.g., toluene, dichloromethane)
-
Sodium carbonate (optional, as a base)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline in a suitable chlorine-inert organic solvent.
-
Cool the solution in an ice bath to 0-10 °C.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.05-1.1 equivalents) to the stirred solution. The reaction can be carried out at a temperature between 0°C and 60°C.[1]
-
(Optional) If a base is used, an aqueous solution of sodium carbonate can be added concurrently.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid or anhydride.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-acyl-indoline. The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis of 5-Chloro-1-acyl-indoline
This protocol details the chlorination of 1-acyl-indoline at the 5-position.
Materials:
-
1-Acyl-indoline
-
Chlorine gas or a chlorine source (e.g., N-chlorosuccinimide)
-
A chlorine-inert organic solvent (e.g., glacial acetic acid, dichloromethane)
-
Water
-
A basic agent (e.g., sodium carbonate)
-
Round-bottom flask
-
Gas dispersion tube (if using chlorine gas)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the 1-acyl-indoline in a chlorine-inert organic solvent in a round-bottom flask.
-
Add water and a basic agent such as sodium carbonate to the mixture.[1]
-
Cool the mixture to 0-10 °C using an ice bath. The reaction temperature should be maintained between 0°C and 60°C.[1]
-
Slowly bubble chlorine gas through the stirred mixture or add the chlorinating agent portion-wise.
-
Monitor the reaction progress by TLC. The direct chlorination of 1-acetyl-indoline in glacial acetic acid has been reported to yield approximately 45% of 5-chloro-1-acetyl-indoline.[1]
-
Once the reaction is complete, quench any excess chlorine with a solution of sodium thiosulfate.
-
Add a sufficient amount of water to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain the crude 5-chloro-1-acyl-indoline. The product can be purified by recrystallization.
Protocol 3: Synthesis of 5-Chloro-indoline (Saponification)
This step involves the removal of the acyl protecting group to yield 5-chloro-indoline.
Materials:
-
5-Chloro-1-acyl-indoline
-
Acidic or alkaline solution (e.g., hydrochloric acid or sodium hydroxide)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the 5-chloro-1-acyl-indoline and the chosen saponification agent (acid or base).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If an acidic solution was used, neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution). If an alkaline solution was used, neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-chloro-indoline can be purified by distillation under reduced pressure. The boiling point of 5-chloro-indoline is reported to be 148°-152° C at 19 mbar.[1]
Protocol 4: Synthesis of 5-Chloro-indole (Dehydrogenation)
The final step is the aromatization of 5-chloro-indoline to 5-chloro-indole.
Materials:
-
5-Chloro-indoline
-
A water-immiscible organic solvent (e.g., mesitylene)
-
An aromatic nitro compound (e.g., nitrobenzene)
-
Finely powdered ruthenium catalyst (e.g., Ru on carbon)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-indoline in a high-boiling, water-immiscible organic solvent.
-
Add the aromatic nitro compound and the finely powdered ruthenium catalyst.[1]
-
Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate can be purified by column chromatography or other suitable purification techniques to isolate the 5-chloro-indole.
Data Summary
The following table summarizes the quantitative data associated with the synthesis of 5-chloro-indole and its intermediates.
| Step | Reactant | Product | Reagents and Conditions | Yield | Reference |
| 1. Acylation | Indoline | 1-Acyl-indoline | Acylating agent (e.g., acetic anhydride), chlorine-inert solvent, 0-60 °C | High | [1] |
| 2. Chlorination | 1-Acyl-indoline | 5-Chloro-1-acyl-indoline | Chlorine, water, basic agent, chlorine-inert solvent, 0-60 °C | ~45% | [1] |
| 3. Saponification | 5-Chloro-1-acyl-indoline | 5-Chloro-indoline | Acid or alkaline hydrolysis, reflux | 76-80% | [1] |
| 4. Dehydrogenation | 5-Chloro-indoline | 5-Chloro-indole | Aromatic nitro compound, ruthenium catalyst, water-immiscible solvent, heat | Good | [1] |
Note: The yields reported are based on literature and may vary depending on the specific reaction conditions and scale.
Workflow Diagram
The overall experimental workflow for the preparation of 5-chloro-indole is depicted in the following diagram.
Caption: Synthetic pathway for 5-chloro-indole from indoline.
Concluding Remarks
The described multi-step synthesis provides a robust and scalable method for the preparation of 5-chloro-indole. Careful control of reaction conditions, particularly during the chlorination step, is crucial for achieving good yields and purity. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-fluoro-6-chlorooxindole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-fluoro-6-chlorooxindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 5-fluoro-6-chlorooxindole?
A1: Several synthetic pathways have been established for the synthesis of 5-fluoro-6-chlorooxindole. A common precursor is 3-chloro-4-fluoroaniline (B193440), which can be reacted with chloroacetyl chloride followed by cyclization in the presence of a Lewis acid like aluminum chloride.[1] Alternative and higher-yielding methods have also been developed, including a multi-step process starting from methyl 2-(2-nitro-4-chlorophenyl)acetate.[1] Another approach involves the Leimgruber-Batcho indole (B1671886) synthesis, which has been adapted for industrial-scale production with good yields.
Q2: What are the typical yields for 5-fluoro-6-chlorooxindole synthesis?
A2: The yields of 5-fluoro-6-chlorooxindole can vary significantly depending on the synthetic route and optimization of reaction conditions. While older methods involving the cyclization of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline have been reported, newer processes claim to offer much higher yields.[1] For instance, a modified Leimgruber-Batcho synthesis has been reported to achieve yields of 70-75% on a multi-kilogram scale. Another novel method for a related compound, 6-chloro-5-fluoroindole (B46869), reports a total recovery of over 55%.[2]
Q3: What are the key intermediates in the synthesis of 5-fluoro-6-chlorooxindole?
A3: Key intermediates vary with the chosen synthetic pathway. In one patented method, novel intermediates include specific hydroxylamine (B1172632) derivatives.[1] In the route starting from 3-chloro-4-fluoroaniline, N-(2-chloroacetyl)-3-chloro-4-fluoroaniline is a crucial intermediate before the final cyclization step.[1]
Q4: How can the final product, 5-fluoro-6-chlorooxindole, be purified?
A4: Recrystallization is a common and effective method for purifying 5-fluoro-6-chlorooxindole. Ethyl acetate (B1210297) is a suitable solvent for recrystallization, yielding an off-white solid product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction during cyclization. - Suboptimal reaction temperature or time. - Degradation of starting materials or intermediates. - Inefficient purification leading to product loss. | - Ensure the use of a strong Lewis acid like aluminum chloride for efficient cyclization.[1] - Optimize the reaction temperature and monitor the reaction progress using techniques like TLC. For some steps, stirring at ambient temperature for 6-7 hours is recommended.[1] - Use high-purity starting materials and ensure anhydrous conditions where necessary. - Optimize the recrystallization process to maximize recovery. |
| Formation of Impurities | - Side reactions due to incorrect stoichiometry of reagents. - Presence of moisture or other contaminants. - By-products from competing reaction pathways. | - Carefully control the stoichiometry of reagents, particularly the amount of acid used.[1] - Ensure all glassware is dry and use anhydrous solvents when required. - Analyze impurities to understand their origin and adjust reaction conditions to minimize their formation. |
| Incomplete Reaction | - Insufficient catalyst or reagent concentration. - Reaction time is too short. - Low reaction temperature. | - Increase the amount of catalyst or reagent incrementally. - Extend the reaction time and monitor for completion using TLC or HPLC. - Gradually increase the reaction temperature while monitoring for potential side reactions. Some reactions may require heating to 80°C or 100°C.[2] |
| Difficulty in Product Isolation | - Product is too soluble in the recrystallization solvent. - Formation of an oil instead of a solid. | - Experiment with different recrystallization solvents or solvent mixtures. - Try cooling the solution slowly to encourage crystal formation. Seeding with a small crystal of the pure product can also be beneficial. |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline[1]
-
Preparation of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline: React 3-chloro-4-fluoroaniline with chloroacetyl chloride.
-
Cyclization: The resulting N-(2-chloroacetyl)-3-chloro-4-fluoroaniline is cyclized in the presence of a strong Lewis acid, such as aluminum chloride, to produce 5-fluoro-6-chlorooxindole.
-
Purification: The crude product is purified by recrystallization from ethyl acetate to yield an off-white solid.
Protocol 2: Modified Leimgruber-Batcho Indole Synthesis for 6-chloro-5-fluoroindole[3]
This protocol describes the synthesis of the related compound 6-chloro-5-fluoroindole and can be adapted.
-
A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 Kg), N,N-dimethylformamide di-isopropyl acetal (B89532) (203.5 Kg), and N,N-dimethylformamide (400 L) is heated to 100°C and stirred for 3 hours.
-
The mixture is then cooled to room temperature.
-
In a separate vessel, a mixture of toluene (B28343) (880 L), acetic acid (800 L), iron powder (230 Kg), and silica (B1680970) gel (200 Kg) is heated to 60°C and stirred for 30 minutes.
-
The solution from step 2 is added dropwise to the mixture from step 3, maintaining the temperature below 80°C.
-
The reaction mixture is then heated to 100°C and stirred for 2 hours.
-
Reaction progress is monitored by HPLC.
Data Summary
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Temperature | Time | Yield | Reference |
| Cyclization | 3-chloro-4-fluoro-aniline | Chloroacetyl chloride, Aluminum chloride | Ambient | 6-7 hours | Not specified, but newer methods claim higher yields | [1] |
| Novel Method (for 6-chloro-5-fluoroindole) | 3-chloro-4-fluoroaniline | Boron trichloride, Chloroacetonitrile, Aluminum trichloride, Sodium borohydride | Reflux (6-8 hours), then 80°C | 6-8 hours | > 55% | [2] |
| Modified Leimgruber-Batcho | 3-chloro-4-fluoro-6-methylnitrobenzene | DMF di-isopropyl acetal, Iron powder, Acetic acid | 100°C | 2 hours | 70-75% |
Visualizations
Caption: Synthetic workflow for 5-fluoro-6-chlorooxindole.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of 5-Chlorooxindole by Recrystallization
Welcome to the technical support center for the purification of 5-Chlorooxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recrystallization of this compound.
Troubleshooting Recrystallization Issues
Recrystallization is a critical technique for obtaining high-purity this compound. However, various challenges can arise during the process. This guide addresses common problems and provides systematic solutions.
Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.
Possible Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of this compound (194-197°C).
-
The solution is supersaturated to a degree that favors liquid-liquid phase separation.
-
The presence of impurities is depressing the melting point of the mixture.
Solutions:
-
Solvent Selection: Choose a solvent with a boiling point significantly lower than the melting point of this compound.
-
Reduce Saturation Level: Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves. Allow the solution to cool more slowly.
-
Induce Crystallization Above Melting Point: Try to induce crystallization at a temperature where the compound is still in a solid state. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then gradually add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly. A common mixture is ethanol (B145695)/water.
Experimental Workflow for Troubleshooting Oiling Out
Caption: Troubleshooting decision tree for oiling out during recrystallization.
Problem 2: Poor or No Crystal Formation Upon Cooling.
Possible Causes:
-
The solution is not sufficiently saturated; too much solvent was used.
-
The cooling process is too rapid, preventing crystal nucleation and growth.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
Solutions:
-
Increase Concentration: If the solution is too dilute, gently boil off some of the solvent to increase the concentration of this compound. Be cautious not to evaporate too much solvent, which could lead to precipitation of impurities.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a template for crystal growth.
-
-
Slower Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
-
Change Solvent: If the compound remains highly soluble, a different solvent or a solvent/anti-solvent system may be necessary.
Logical Workflow for Inducing Crystallization
Caption: Sequential steps to induce crystallization.
Problem 3: Low Recovery of this compound.
Possible Causes:
-
Using an excessive amount of solvent during dissolution.
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with too much or with warm solvent.
-
The chosen solvent is too "good," meaning this compound has significant solubility even at low temperatures.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask. Add a small excess of solvent before filtering to ensure the compound remains in solution.
-
Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold solvent. This will remove surface impurities without dissolving a significant amount of the product.
-
Solvent Selection: Re-evaluate the solvent choice. A solvent in which this compound has lower solubility at cold temperatures will improve recovery.
-
Second Crop: The filtrate (mother liquor) can be concentrated and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data for similar compounds and general laboratory practice, the following solvents are recommended for investigation:
-
Ethyl Acetate: Often a good starting point for oxindole (B195798) derivatives and has been cited for the recrystallization of a similar compound, 5-fluoro-6-chlorooxindole.
-
Ethanol: this compound shows some solubility in methanol, suggesting ethanol could be a suitable solvent. An ethanol/water mixture can also be effective, where water acts as an anti-solvent.
-
Methanol: While this compound is soluble in methanol, careful control of temperature and solvent volume is necessary to ensure good recovery.
-
Toluene: Can be a good choice for aromatic compounds, but its high boiling point should be considered.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q2: How can I remove colored impurities from my this compound sample?
A2: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtration.
Experimental Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent bumping.
-
Add a very small amount (e.g., 1-2% by weight of the solute) of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Proceed with the cooling and crystallization of the filtrate.
Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.
Q3: What are the potential impurities in my this compound sample?
A3: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of 4-chloroaniline (B138754) with chloroacetyl chloride, followed by a Friedel-Crafts cyclization. Potential impurities could include:
-
Unreacted Starting Materials: 4-chloroaniline and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Intermediate: N-(4-chlorophenyl)-2-chloroacetamide.
-
Positional Isomers: Depending on the cyclization conditions, small amounts of other isomers might be formed.
-
Polymeric Byproducts: Friedel-Crafts reactions can sometimes lead to the formation of polymeric materials.
Most of these impurities can be effectively removed by a well-executed recrystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Elevated Temp. | Suitability for Recrystallization |
| Water | 100 | Very Low | Low | Poor (as a single solvent) |
| Ethanol | 78 | Sparingly Soluble | Soluble | Good (especially with water as anti-solvent) |
| Methanol | 65 | Soluble | Very Soluble | Fair (may result in lower recovery) |
| Ethyl Acetate | 77 | Sparingly Soluble | Soluble | Good |
| Toluene | 111 | Sparingly Soluble | Soluble | Good (high boiling point) |
| Hexane | 69 | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethyl acetate or ethanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying until the solvent has completely evaporated. Determine the melting point and yield of the purified this compound.
General Recrystallization Workflow
Technical Support Center: Overcoming Poor Solubility of 5-Chlorooxindole in Reactions
For researchers, scientists, and drug development professionals, the poor solubility of 5-Chlorooxindole can present a significant hurdle in synthetic chemistry. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring smoother and more efficient reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: this compound is characterized by its limited solubility in many common organic solvents. It is slightly soluble in water (approximately 0.2 g/100 mL at 25°C) and soluble in methanol.[1] While comprehensive quantitative data is limited in publicly available literature, its parent compound, oxindole, is soluble in ethanol (B145695), DMSO, and dimethylformamide (DMF).[2] This suggests that polar aprotic solvents are a good starting point for solubilizing this compound.
Q2: I'm observing incomplete dissolution of this compound in my chosen solvent. What can I do?
A2: Several strategies can be employed to improve the dissolution of this compound:
-
Solvent Selection: Switch to or use a co-solvent system with higher polarity, such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Heating: Gently warming the solvent can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reactants and the boiling point of the solvent.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.
-
Particle Size Reduction: Grinding the this compound to a finer powder increases the surface area available for solvation.
Q3: My reaction is sluggish or not proceeding to completion, and I suspect it's due to the poor solubility of this compound. How can I troubleshoot this?
A3: A slow or incomplete reaction is a common consequence of poor starting material solubility. Here’s a step-by-step troubleshooting guide:
-
Confirm Dissolution: Before initiating the reaction, ensure that a significant portion, if not all, of the this compound has dissolved. You can visually inspect for suspended particles.
-
Increase Temperature: If the reaction chemistry allows, increasing the reaction temperature can enhance both solubility and reaction rate. Microwave-assisted synthesis can be a particularly effective technique for accelerating reactions with poorly soluble starting materials by enabling rapid and uniform heating.[3][4][5][6][7]
-
Use a Co-solvent: Introduce a co-solvent in which this compound has better solubility. For instance, if your primary solvent is THF, adding a small amount of DMF or DMSO can be beneficial.
-
Consider Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent and an organic substrate in immiscible phases, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together.[1][8][9][10]
Q4: Are there any specific solvent recommendations for common reactions involving this compound?
A4: Yes, based on established protocols for similar compounds, here are some recommended starting points:
-
N-Alkylation: Anhydrous DMF or THF are commonly used solvents for the N-alkylation of indoles and oxindoles, often in the presence of a base like sodium hydride or potassium carbonate.[11][12][13][14]
-
Suzuki-Miyaura Coupling: A mixture of a polar aprotic solvent like DMF or 1,4-dioxane (B91453) with an aqueous base is a typical solvent system for Suzuki-Miyaura coupling reactions.[4][15][16][17]
-
Knoevenagel Condensation: Protic solvents like ethanol or aprotic polar solvents such as DMF can be used, often with a basic catalyst.[5][10][18][19]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
Incomplete consumption of this compound observed by TLC or LC-MS.
-
Formation of side products.
-
The isolated yield of the N-alkylated product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the base (e.g., NaH, K₂CO₃) is fresh and active. Use a sufficient excess of the base (typically 1.1-1.5 equivalents). Allow adequate time for the deprotonation to occur before adding the alkylating agent. |
| Poor Solubility of the Oxindolide Anion | The sodium or potassium salt of this compound may still have limited solubility. Consider switching to a more polar aprotic solvent like DMSO or NMP. |
| Side Reactions | O-alkylation can sometimes compete with N-alkylation. Using a stronger, non-nucleophilic base and carefully controlling the temperature can favor N-alkylation. |
| Decomposition of Product | If the reaction is run at a high temperature for an extended period, the product may degrade. Monitor the reaction progress and stop it once the starting material is consumed. |
Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling
Symptoms:
-
Variable yields from batch to batch.
-
Presence of homocoupling byproducts.
-
Failure of the reaction to initiate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Solubility of Reactants | Use a co-solvent system such as DMF/water or dioxane/water to ensure all reactants are in solution. Gentle heating can also be beneficial. |
| Catalyst Deactivation | Ensure the palladium catalyst is not old or deactivated. Use fresh catalyst and handle it under an inert atmosphere if necessary. |
| Inefficient Base | The choice and amount of base are critical. Ensure the base is sufficiently soluble in the aqueous phase and strong enough to facilitate the transmetalation step. |
| Poor Quality of Boronic Acid | Boronic acids can dehydrate to form boroxines, which are less reactive. Use high-quality boronic acids or consider using a boronate ester. |
Experimental Protocols
General Protocol for Improving Solubility Using a Co-solvent System
-
To a flask containing this compound (1.0 eq), add the primary reaction solvent (e.g., toluene, THF).
-
While stirring, slowly add a co-solvent in which this compound is known to be more soluble (e.g., DMF, DMSO) dropwise until the solid dissolves.
-
Proceed with the addition of other reagents as per the reaction protocol.
-
Note: The change in solvent polarity may affect the reaction rate and selectivity. It is advisable to run a small-scale test reaction first.
General Protocol for Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine this compound, the other reactants, and a suitable high-boiling point solvent (e.g., DMF, NMP, 1,4-dioxane).
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature and reaction time. The use of elevated temperatures under sealed-vessel conditions can significantly enhance solubility and accelerate the reaction.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Proceed with the standard work-up and purification procedures.
Data Presentation
Table 1: Qualitative Solubility of Oxindole (Parent Compound)
| Solvent | Solubility |
| Ethanol | ~10 mg/mL[2] |
| DMSO | ~3 mg/mL[2] |
| Dimethylformamide (DMF) | ~10 mg/mL[2] |
| Water | Sparingly soluble[2] |
Note: This data is for the parent compound, oxindole, and should be used as a general guideline for this compound. The chloro-substituent may alter the solubility profile.
Visualizations
References
- 1. This compound | 17630-75-0 [chemicalbook.com]
- 2. A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol PMID: 18355081 | MCE [medchemexpress.cn]
- 8. The Immobilization of Oxindole Derivatives Using New Designed Functionalized C60 Nanomolecules [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 15. nbinno.com [nbinno.com]
- 16. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. sciensage.info [sciensage.info]
Side reactions and byproducts in 5-Chlorooxindole synthesis
Welcome to the technical support center for the synthesis of 5-Chlorooxindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, understanding side reactions, and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is a two-step process starting from 4-chloroaniline (B138754). The first step involves the N-acylation of 4-chloroaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-chlorophenyl)acetamide. The second step is an intramolecular Friedel-Crafts reaction to cyclize the intermediate into the final this compound product.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The main side reactions include the formation of a regioisomer (7-Chlorooxindole), hydrolysis of starting materials and intermediates, diacylation of the starting aniline, and polymerization of the aniline. These side reactions can lead to impurities in the final product and a lower overall yield.
Q3: How can I minimize the formation of the 7-Chlorooxindole isomer?
A3: The formation of the 7-Chlorooxindole isomer is a result of the Friedel-Crafts cyclization occurring at the alternative ortho position on the aromatic ring. Optimizing the reaction conditions for the cyclization step, such as the choice of Lewis acid catalyst and reaction temperature, can influence the regioselectivity. A lower reaction temperature generally favors the formation of the thermodynamically more stable product, which is often the desired 5-chloro isomer.
Q4: My reaction mixture is turning dark brown/black. What is the likely cause?
A4: Dark coloration or the formation of polymeric material is often due to the oxidation or polymerization of 4-chloroaniline, particularly under the acidic conditions of the Friedel-Crafts reaction.[1] To mitigate this, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. Using purified starting materials can also help prevent this issue.
Q5: I am observing a significant amount of a water-soluble impurity. What could it be?
A5: A common water-soluble impurity is chloroacetic acid, which is formed from the hydrolysis of chloroacetyl chloride upon contact with moisture.[2][3][4] Another possibility is the hydrolysis of the intermediate, 2-chloro-N-(4-chlorophenyl)acetamide, which would yield 4-chloroaniline and chloroacetic acid. To avoid this, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of this compound | Incomplete chloroacetylation of 4-chloroaniline. | - Ensure a slight excess of chloroacetyl chloride is used. - Monitor the reaction progress by TLC to confirm the consumption of 4-chloroaniline. - Use a suitable base (e.g., triethylamine, sodium acetate) to neutralize the HCl generated during the reaction. |
| Incomplete cyclization of the intermediate. | - Use a sufficiently strong Lewis acid catalyst (e.g., AlCl₃). - Ensure the catalyst is of high quality and anhydrous. - Optimize the reaction temperature and time for the cyclization step. | |
| Hydrolysis of starting materials or intermediates. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert and dry atmosphere. | |
| Presence of 7-Chlorooxindole Isomer | Lack of regioselectivity in the Friedel-Crafts cyclization. | - Screen different Lewis acid catalysts. - Lower the reaction temperature during cyclization. - Slower addition of the catalyst may improve selectivity. |
| Formation of Polymeric Byproducts | Oxidation/polymerization of 4-chloroaniline. | - Purify 4-chloroaniline before use if it appears discolored. - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Avoid excessively high reaction temperatures. |
| Product is Difficult to Purify | Presence of multiple byproducts. | - Optimize reaction conditions to minimize side reactions. - Employ column chromatography for purification if recrystallization is ineffective. - Consider a wash with a dilute base solution to remove acidic impurities like chloroacetic acid. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
Materials:
-
4-Chloroaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Sodium Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in the anhydrous solvent.
-
If using a liquid base like triethylamine, add it to the solution (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate (triethylamine hydrochloride) has formed, remove it by filtration.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(4-chlorophenyl)acetamide. The product can be purified by recrystallization from a suitable solvent like ethanol (B145695).
Step 2: Synthesis of this compound (Friedel-Crafts Cyclization)
Materials:
-
2-Chloro-N-(4-chlorophenyl)acetamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous high-boiling solvent (e.g., Dichlorobenzene or Nitrobenzene)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add anhydrous aluminum chloride (2.5 - 3 equivalents).
-
Heat the aluminum chloride to the desired reaction temperature (typically 130-160 °C) with stirring.
-
Slowly and carefully add the 2-chloro-N-(4-chlorophenyl)acetamide in portions to the molten catalyst. The reaction is exothermic and will evolve HCl gas, which should be scrubbed.
-
After the addition is complete, continue heating and stirring the mixture for 1-3 hours until the reaction is complete (monitor by TLC).
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice and water.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Data Presentation
Table 1: Summary of Potential Byproducts and Their Formation Pathways
| Byproduct | Chemical Structure | Formation Pathway | Typical Yield (%) * | Mitigation Strategy |
| 7-Chlorooxindole | Isomer of the desired product | Friedel-Crafts cyclization at the C-6 position of the intermediate. | 5-15% | Optimize catalyst and temperature for regioselectivity. |
| Chloroacetic Acid | ClCH₂COOH | Hydrolysis of chloroacetyl chloride. | Variable | Use anhydrous conditions. |
| 4-Chloroaniline | Starting material | Hydrolysis of 2-chloro-N-(4-chlorophenyl)acetamide. | Variable | Use anhydrous conditions. |
| N,N-bis(chloroacetyl)-4-chloroaniline | Diacylated product | Over-acylation of 4-chloroaniline. | < 5% | Use a slight excess of 4-chloroaniline or control the stoichiometry of chloroacetyl chloride. |
| Polymeric materials | Complex mixture | Oxidation and polymerization of 4-chloroaniline. | Variable | Use purified starting materials and an inert atmosphere. |
*Note: These are estimated yields and can vary significantly based on reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. EP0570817A1 - Process for the preparation of 5-chloroxindole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chlorooxindole Derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-chlorooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound are N-alkylation, Suzuki-Miyaura cross-coupling, and Mannich-type reactions. These reactions allow for the introduction of a wide variety of substituents at different positions of the this compound scaffold, enabling the exploration of structure-activity relationships for drug discovery.
Q2: Why is the N-alkylation of this compound sometimes challenging?
A2: N-alkylation of this compound can be challenging due to the presence of the lactam functionality, which can lead to competing O-alkylation or dialkylation. Additionally, the nucleophilicity of the nitrogen can be influenced by the electron-withdrawing chloro group. Careful selection of the base, solvent, and temperature is crucial to achieve high yields and selectivity.
Q3: What are the key parameters to control in a Suzuki-Miyaura coupling with this compound?
A3: The key parameters for a successful Suzuki-Miyaura coupling with this compound include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For challenging substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step.
Q4: Can this compound undergo Mannich-type reactions?
A4: Yes, this compound can undergo Mannich-type reactions, which involve the aminoalkylation of the C3 position. This reaction is valuable for introducing aminomethyl groups, which can serve as important pharmacophores or be further modified.
Q5: What are the common biological targets for this compound derivatives?
A5: Derivatives of the oxindole (B195798) scaffold, including this compound, have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key regulator of angiogenesis.[1][2][3]
Troubleshooting Guides
N-Alkylation of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete deprotonation of the oxindole nitrogen.- Low reactivity of the alkylating agent.- Steric hindrance. | - Use a stronger base (e.g., NaH, KHMDS).- Increase the reaction temperature.- Use a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction time. |
| Formation of O-Alkylated Byproduct | - Use of a hard base (e.g., alkoxides) in a polar aprotic solvent. | - Use a softer base (e.g., Cs₂CO₃, K₂CO₃).- Use a less polar solvent (e.g., Toluene, Dioxane). |
| Formation of Dialkylated Product | - Excess of the alkylating agent.- High reaction temperature. | - Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of the alkylating agent.- Lower the reaction temperature. |
| Difficulty in Purification | - Similar polarity of the product and starting material. | - Optimize the reaction to go to completion.- Use a different chromatographic eluent system or consider recrystallization. |
Suzuki-Miyaura Cross-Coupling of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst system.- Inappropriate base or solvent.- Degradation of the boronic acid/ester. | - Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands).- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Ensure anhydrous and degassed reaction conditions.- Use a more stable boronic ester (e.g., pinacol (B44631) ester). |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst decomposition. | - Thoroughly degas all solvents and the reaction mixture.- Use fresh, high-quality catalyst. |
| Dehalogenation of this compound | - Presence of water or protic solvents.- Inefficient catalyst system. | - Use anhydrous solvents.- Screen different ligands. |
| Incomplete Conversion | - Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature.- Increase the catalyst loading. |
Mannich-type Reaction of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Low reactivity of the iminium ion.- Steric hindrance from the amine or aldehyde. | - Use a pre-formed iminium salt.- Increase the reaction temperature.- Use a less sterically hindered amine or aldehyde. |
| Formation of Bis-adduct | - Excess of the iminium ion. | - Use a stoichiometric amount of the amine and aldehyde. |
| Reaction is Sluggish | - Inappropriate solvent or catalyst. | - Screen different solvents (e.g., EtOH, MeCN, AcOH).- Use a catalyst such as a Lewis acid or a Brønsted acid. |
Data Presentation: Comparison of Reaction Conditions
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 24 | ~70-80 | General Protocol |
| Ethyl Iodide | NaH | THF | RT | 12 | >90 | General Protocol[4] |
| Methyl Iodide | Cs₂CO₃ | Acetonitrile | 80 | 6 | ~85-95 | General Protocol |
| Isopropyl Bromide | KHMDS | Toluene | 100 | 48 | ~50-60 | Sterically Hindered |
Yields are approximate and can vary based on specific substrate and reaction scale.
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
| Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | ~70-85 | General Protocol[5] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene | 110 | >90 | Buchwald-Hartwig |
| Thiophene-3-boronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | DMF | 90 | ~60-75 | Heteroaryl Coupling[6] |
| Pyridine-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~75-90 | Heteroaryl Coupling |
Yields are approximate and can vary based on specific coupling partners and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for this compound Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of 5-Chlorooxindole under different storage conditions
This technical support center provides guidance on the stability of 5-Chlorooxindole under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that these are general guidelines, and it is highly recommended to perform in-house stability studies for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. Long-term storage at 2-8°C is recommended.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend aliquoting the solution into tightly sealed vials and storing at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
A4: this compound is known to be incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent degradation.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure of this compound, potential degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis may include:
-
Hydrolysis: The amide bond in the oxindole (B195798) ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The lactam ring could be a target for oxidation, potentially leading to the formation of various oxidized species.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the formation of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure).2. Prepare a fresh sample from a new stock of this compound.3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Loss of potency or inconsistent experimental results | Degradation of this compound in solid form or in solution. | 1. Verify the purity of the starting material.2. If using a stock solution, prepare it fresh before each experiment.3. If storing stock solutions, validate your storage conditions by periodically testing the solution's purity and concentration. |
| Discoloration of the solid material (e.g., from off-white to yellowish) | Potential degradation due to exposure to air, light, or impurities. | 1. Do not use the discolored material for experiments where high purity is critical.2. Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.3. Consider re-purifying the material if necessary. |
Stability Study Data (Illustrative Examples)
The following tables present hypothetical data to illustrate the stability of this compound under different conditions. Users should generate their own data for their specific storage conditions and formulations.
Table 1: Stability of Solid this compound at Different Temperatures
| Storage Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| 2-8°C | 0 | 99.8 | Off-white solid |
| 6 | 99.7 | No change | |
| 12 | 99.5 | No change | |
| 25°C / 60% RH | 0 | 99.8 | Off-white solid |
| 6 | 98.2 | Slight yellowing | |
| 12 | 96.5 | Yellowish solid | |
| 40°C / 75% RH | 0 | 99.8 | Off-white solid |
| 1 | 97.1 | Yellowish solid | |
| 3 | 94.3 | Yellow-brown solid | |
| 6 | 90.1 | Brown solid |
Table 2: Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures
| Storage Condition | Time (Days) | Purity by HPLC (%) |
| -20°C | 0 | 99.8 |
| 7 | 99.6 | |
| 30 | 99.1 | |
| 4°C | 0 | 99.8 |
| 7 | 98.5 | |
| 30 | 95.2 | |
| 25°C | 0 | 99.8 |
| 1 | 97.3 | |
| 7 | 91.0 |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Buffer solutions (pH 4, 7, 9)
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[2][3]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Preventing degradation of 5-Chlorooxindole during chemical reactions
Welcome to the technical support center for 5-Chlorooxindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide: Diagnosing and Preventing this compound Degradation
Use the following flowchart to diagnose and address potential degradation of this compound in your reaction.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve oxidation and reactions under strongly acidic or basic conditions. The oxindole (B195798) ring system is susceptible to oxidation, particularly at the C3 position, which can lead to ring-opening or the formation of isatin (B1672199) derivatives. The amide bond in the lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
Caption: Key reactive sites on the this compound molecule.
Q2: How can I prevent oxidation of this compound during a reaction?
A2: To prevent oxidation, it is crucial to minimize exposure to oxidizing agents and create an inert atmosphere.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, although its compatibility with your reaction should be verified.
-
N-Protection: Protecting the nitrogen of the oxindole ring can sometimes reduce the susceptibility of the molecule to oxidation.
Q3: My reaction requires a strong base. How can I avoid degradation of this compound?
A3: When strong bases are necessary, for reactions such as aldol condensations or alkylations, several strategies can be employed to minimize degradation:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Choice of Base: Use the mildest base that effectively promotes the desired reaction. For example, consider using potassium carbonate instead of sodium hydroxide (B78521) if applicable.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
N-Protection: Protecting the acidic N-H proton with a suitable protecting group will prevent its deprotonation and can alter the reactivity of the C3 position, potentially reducing side reactions.
Q4: What are the recommended conditions for storing this compound?
A4: this compound is stable under recommended storage conditions.[1] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Avoid exposure to strong oxidizing agents.[1]
Quantitative Data on Stability
| Condition | Temperature | Stability | Potential Degradation Products |
| Acidic | |||
| 1M HCl | Room Temp | Stable | - |
| 6M HCl | Reflux | Potential Degradation | Ring-opened products |
| Basic | |||
| 1M NaOH | Room Temp | Potential Degradation | Isatin derivatives, ring-opened products |
| 5M NaOH | Reflux | Degradation Likely | Complex mixture of decomposition products |
| Oxidative | |||
| Air (O₂) | Room Temp | Stable | - |
| H₂O₂ (30%) | Room Temp | Potential Degradation | 5-Chloroisatin, ring-opened products |
| KMnO₄ | Room Temp | Degradation Likely | 5-Chloroisatin, further oxidized products |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the this compound nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
To the stirred solution, add (Boc)₂O (1.2 equivalents) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of N-Boc-5-Chlorooxindole
This protocol outlines the removal of the N-Boc protecting group under acidic conditions.
Materials:
-
N-Boc-5-Chlorooxindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-5-Chlorooxindole in DCM.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of residual acid.
-
The resulting this compound can be used directly or purified further if necessary.
Caption: A typical N-protection and deprotection workflow.
References
Technical Support Center: Scaling Up 5-Chlorooxindole Synthesis for Commercial Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the commercial-scale synthesis of 5-Chlorooxindole. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for this compound?
A1: For large-scale production, the most common route is a two-step process starting from p-chloroaniline. The first step is the acylation of p-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then cyclized using a Friedel-Crafts reaction, typically with a Lewis acid like aluminum chloride, to yield this compound.[1][2] Another documented approach involves the reaction of p-chloronitrobenzene with an alkyl chloroacetate, followed by catalytic hydrogenation and subsequent acid-catalyzed cyclization.[3]
Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts cyclization step?
A2: Temperature control is crucial during the Friedel-Crafts cyclization. The reaction is often exothermic, and excessive temperatures can lead to the formation of tars and other polymeric byproducts.[4] The choice and molar ratio of the Lewis acid catalyst (e.g., aluminum chloride) are also critical. An insufficient amount may lead to an incomplete reaction, while an excess can complicate the workup and increase costs. The reaction solvent and the rate of addition of reactants should also be carefully controlled to ensure consistent results.
Q3: How can I improve the purity of my final this compound product on a large scale?
A3: Purity is critical as this compound is often used as a starting material in pharmaceutical synthesis.[5] To enhance purity, it is essential to minimize the formation of positional isomers during the cyclization step.[5] Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethyl acetate (B1210297).[1] For challenging purifications, washing the crude product with a basic solution can help remove acidic impurities.[4] If crystallization is not sufficient, column chromatography with silica (B1680970) gel or alumina (B75360) can be employed, although this may be less economical for very large scales.[4]
Q4: What are the common impurities encountered in this compound synthesis and how can they be identified?
A4: Common impurities include positional isomers such as 4-Chlorooxindole and 6-Chlorooxindole, which can form during the Friedel-Crafts cyclization. Unreacted 2-chloro-N-(4-chlorophenyl)acetamide is another potential impurity. Over-chlorination can also lead to dichlorinated byproducts. These impurities can be identified and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC), which is effective for separating positional isomers.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield or No Product Formation
Q: My Friedel-Crafts cyclization of 2-chloro-N-(4-chlorophenyl)acetamide is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this step are a common problem and can be attributed to several factors:
-
Insufficient Catalyst: Ensure that an adequate molar equivalent of the Lewis acid (e.g., AlCl₃) is used. The catalyst can be deactivated by moisture, so it's crucial to use anhydrous conditions.
-
Suboptimal Temperature: The reaction temperature needs to be carefully optimized. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause the formation of tars and degradation products.[4] A gradual increase in temperature might be necessary to initiate and sustain the reaction.
-
Poor Quality Starting Material: The purity of the 2-chloro-N-(4-chlorophenyl)acetamide is important. Impurities can interfere with the cyclization process.
Q: The initial acylation of 4-chloroaniline (B138754) with chloroacetyl chloride is incomplete. How can I optimize this reaction?
A: To drive the acylation reaction to completion, consider the following:
-
Base: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Triethylamine (B128534) or an inorganic base like sodium carbonate can be used.[2][6]
-
Solvent: A suitable solvent that can dissolve the reactants and is inert to the reaction conditions should be used. Dichloromethane or tetrahydrofuran (B95107) are common choices.[2][6]
-
Temperature Control: This reaction can be exothermic. It is often started at a low temperature (0-5 °C) with controlled addition of chloroacetyl chloride, followed by stirring at room temperature to ensure completion.[6]
Problem 2: Formation of Impurities and Side Products
Q: I am observing the formation of isomeric impurities (e.g., 4- and 6-Chlorooxindole). How can these be minimized?
A: The formation of regioisomers is a known challenge in Friedel-Crafts reactions. To favor the formation of the desired 5-chloro isomer, you can:
-
Optimize the Catalyst: The choice of Lewis acid can influence regioselectivity. Experimenting with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) might provide better results.[4]
-
Control Reaction Conditions: Modifying the reaction temperature and solvent can also affect the ratio of isomers formed.
Q: During the cyclization step, a significant amount of tar-like polymeric material is being formed. How can this be prevented?
A: Tar formation is often a result of overheating or highly acidic conditions.[4] To mitigate this:
-
Maintain Strict Temperature Control: Ensure the reaction temperature does not exceed the optimal range.
-
Use a Milder Catalyst: If possible, a milder Lewis acid might reduce polymerization.
-
Controlled Addition: A slow, controlled addition of the reactant to the catalyst slurry can help to dissipate heat and maintain a more uniform reaction temperature.
Problem 3: Purification and Isolation Challenges
Q: My crude this compound is proving difficult to purify by recrystallization. What are some alternative strategies?
A: If recrystallization is ineffective:
-
Slurry Wash: Washing the crude solid with a solvent in which the desired product has low solubility but the impurities are more soluble can be an effective purification step.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon before crystallization can help to remove them.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although it is less ideal for very large scales.[4]
Q: I am having difficulty completely removing the aluminum chloride catalyst during the workup. What is the recommended procedure?
A: The workup for a Friedel-Crafts reaction involving aluminum chloride typically involves quenching the reaction mixture by carefully and slowly adding it to ice water. This hydrolyzes the aluminum chloride and precipitates the crude product. The product can then be filtered off. Thorough washing of the filtered solid with water is necessary to remove any remaining inorganic salts.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
This protocol describes the acylation of 4-chloroaniline with chloroacetyl chloride.[2][6]
-
Reaction Setup: In a suitable reactor, dissolve 4-chloroaniline (1.0 eq.) and a base such as triethylamine (1.1 eq.) in an appropriate solvent like tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 eq.) to the cooled mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water. The product will precipitate out.
-
Isolation: Filter the solid product, wash it thoroughly with water, and dry it under vacuum.
Protocol 2: Friedel-Crafts Cyclization to this compound
This protocol outlines the cyclization of 2-chloro-N-(4-chlorophenyl)acetamide.[1]
-
Catalyst Slurry: In a dry reactor, add anhydrous aluminum chloride (AlCl₃) (typically 2.0-3.0 eq.).
-
Addition of Reactant: Slowly add the 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq.) to the AlCl₃, maintaining the temperature as recommended by your optimized process (this can range from room temperature to elevated temperatures).
-
Reaction: Heat the mixture to the desired temperature (e.g., 130-150 °C) and hold for the required time, monitoring for completion by HPLC or TLC.
-
Quenching: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Isolation: Stir the quenched mixture until the product precipitates. Filter the solid, wash it extensively with water to remove inorganic salts, and then dry it.
-
Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.[1]
Data Summary Tables
Table 1: Comparison of Lewis Acids for Friedel-Crafts Cyclization
| Lewis Acid | Typical Molar Ratio (Acid:Substrate) | Common Solvents | Temperature Range (°C) | Notes |
| AlCl₃ | 2.0 - 3.0 | None (neat) or high-boiling inert solvents | 120 - 160 | Most common, but can lead to charring if not controlled. |
| ZnCl₂ | 1.5 - 2.5 | None or nitrobenzene | 100 - 140 | Generally milder than AlCl₃, may result in cleaner reactions. |
| BF₃·OEt₂ | 2.0 - 4.0 | Dichloromethane, Sulfolane | 25 - 80 | Can offer better regioselectivity in some cases.[4] |
| Polyphosphoric Acid (PPA) | - | Used as both catalyst and solvent | 80 - 120 | Effective for some substrates, workup can be challenging.[4] |
Table 2: Optimized Reaction Conditions for Acylation of 4-Chloroaniline
| Parameter | Condition | Rationale |
| Reactants | 4-chloroaniline, chloroacetyl chloride | - |
| Base | Triethylamine or Sodium Carbonate | Neutralizes HCl byproduct, driving the reaction forward. |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Provides a suitable reaction medium. |
| Temperature | 0-5 °C for addition, then room temperature | Controls the initial exotherm and ensures the reaction goes to completion. |
| Reaction Time | 3-6 hours | Typically sufficient for complete conversion. |
Visualizations
References
- 1. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. EP0570817A1 - Process for the preparation of 5-chloroxindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay and purity evaluation of this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purity Assessment of 5-Chlorooxindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used in the purity assessment of 5-Chlorooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is widely used for quantitative analysis of purity and impurities. GC-MS is suitable for identifying volatile impurities.[2][3] NMR provides crucial information for structural confirmation and can be used for quantitative purposes (qNMR).
Q2: What are the potential impurities in this compound?
A2: Impurities in this compound can originate from the synthetic process or from degradation. Potential process-related impurities include positional isomers (e.g., 4-Chlorooxindole, 6-Chlorooxindole, 7-Chlorooxindole) and unreacted starting materials or intermediates.[1] Degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5][6][7] Forced degradation studies are essential to identify these potential degradants.
Q3: How can I confirm the identity and structure of this compound?
A3: A combination of spectroscopic techniques is recommended for unambiguous structure confirmation. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure.[8][9][10] Mass spectrometry (MS) will confirm the molecular weight, and Infrared (IR) spectroscopy will identify the characteristic functional groups present in the molecule.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Secondary Interactions with Stationary Phase | Add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block active sites on the silica (B1680970) backbone. Consider using a different column with end-capping. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inconsistent retention times for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Check the pump for leaks and ensure it is properly primed. Degas the mobile phase. |
| Changes in Mobile Phase Composition | If preparing the mobile phase online, ensure the mixing valves are functioning correctly. For manually prepared mobile phases, ensure accurate measurement of all components. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Issue 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and analyze them promptly. Investigate the stability of the sample in the chosen diluent. Forced degradation studies can help identify potential degradation products.[4][5][6][7] |
| Contamination | Check the purity of the solvents, reagents, and sample vials. Run a blank injection to identify any system-related peaks. |
| Carryover from Previous Injection | Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample to check for carryover. |
GC-MS Analysis
Issue 1: No peak or very small peak for this compound.
| Possible Cause | Troubleshooting Step |
| Analyte is not volatile enough | This compound has a relatively high boiling point and may not be ideal for GC analysis without derivatization. Consider derivatization to increase volatility. |
| Inlet Temperature too Low | Increase the injector port temperature to ensure complete vaporization of the sample. |
| Degradation in the Inlet | Use a deactivated liner and optimize the inlet temperature to prevent on-column degradation. |
Issue 2: Broad peak shape.
| Possible Cause | Troubleshooting Step |
| Slow Injection | Use a fast injection speed to ensure a narrow sample band is introduced onto the column. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If necessary, trim a small portion from the front of the column. |
| Inappropriate Flow Rate | Optimize the carrier gas flow rate for the specific column dimensions. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a normal-phase chromatographic system for the quantitation of this compound and its positional isomers.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A silica-based normal-phase column.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve good resolution.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time and response.
-
Inject the sample solution.
-
Identify the this compound peak based on its retention time.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use a reference standard for each impurity.
-
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of potential volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector.
-
Temperature Program:
-
Initial Oven Temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general steps for acquiring NMR spectra for this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Procedure:
-
Tune and shim the spectrometer to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | Normal-Phase Silica |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Example of System Suitability Parameters for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability of Injections (%RSD) | ≤ 2.0% |
Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Assay and purity evaluation of this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. biomedres.us [biomedres.us]
- 8. This compound(17630-75-0) 1H NMR [m.chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticancer Potential of 5-Chloroindole Derivatives: A Comparative Guide
Researchers are increasingly turning their attention to 5-chloroindole (B142107) derivatives as a promising class of compounds in the development of novel anticancer therapies. Exhibiting potent activity against a variety of cancer cell lines, these derivatives often target key signaling pathways that are fundamental to tumor growth and survival. This guide provides a comparative analysis of the anticancer activity of various 5-chloroindole derivatives, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.
The indole (B1671886) scaffold is a well-established pharmacophore in medicinal chemistry, and the addition of a chlorine atom at the 5-position has been shown to significantly enhance the anticancer properties of these molecules. These derivatives have been investigated for their ability to interfere with crucial cellular processes involved in cancer proliferation and survival, including prominent signaling pathways.
Comparative Anticancer Activity
The in vitro cytotoxic effects of several 5-chloroindole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower values are indicative of higher anticancer activity.
| Compound ID/Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-chloro-2,3-dimethyl-1H-indole Derivatives | |||
| 5f (p-chlorophenyl) | MCF-7 (Breast) | 13.2 | |
| MDA-MB-468 (Breast) | 8.2 | ||
| 5k (biphenyl) | MCF-7 (Breast) | 17.3 | |
| 5-chloro-indole-2-carboxylate Derivatives | |||
| 3e (m-piperidin-1-yl) | Various Cancer Cell Lines | 0.029 | |
| 3a-e | Various Cancer Cell Lines | 0.029 - 0.042 | |
| 4a-c | Various Cancer Cell Lines | 0.068 - 0.078 | |
| 5a-c | Various Cancer Cell Lines | 0.048 - 0.062 | |
| Compound 5f (EGFR) | A-549, MCF-7, Panc-1, HT-29 | 0.029 | |
| Compound 5g (EGFR) | - | 0.031 | |
| Dishevelled 1 (DVL1) Inhibitor | |||
| (S)-1 (RS4690) | HCT116 (Colon) | 7.1 | |
| Other Indole Derivatives | |||
| 10b | K562 (Leukemia) | 0.01 | |
| A549 (Lung) | 0.12 | ||
| 5c | HeLa (Cervical) | 13.41 | |
| 5d | HeLa (Cervical) | 14.67 |
Mechanisms of Action: Targeting Key Signaling Pathways
Several 5-chloroindole derivatives exert their anticancer effects by targeting specific signaling pathways that are frequently dysregulated in cancer.
EGFR/BRAF Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase are critical components of the MAPK/ERK signaling pathway, which plays a central role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR and BRAF is common in many cancers, making them attractive therapeutic targets. Certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR (like EGFRT790M) and BRAF (like BRAFV600E). These compounds act by directly binding to the kinase domain of the receptors, competing with ATP, and thereby blocking downstream signaling cascades that promote cell growth.
WNT/β-catenin Signaling Pathway
The Wingless/integrase-1 (WNT)/β-catenin pathway is crucial for a vast array of cellular functions, and its dysregulation is linked to cancer development and proliferation. Proteins from the Dishevelled (DVL) family are key in transducing the WNT signal. Negative modulators of DVL1 can prevent its binding to the Frizzled receptor, thereby deactivating the aberrant WNT pathway and leading to anticancer effects. The compound (S)-1 (RS4690) is a 5-chloroindole derivative that has been identified as a selective inhibitor of DVL1 binding.
Experimental Protocols
The synthesis and evaluation of the anticancer activity of 5-chloroindole derivatives involve standardized experimental procedures.
Synthesis: Fischer Indole Synthesis
A foundational method for creating the 5-chloroindole core is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of 5-chloro-2,3-dimethyl-1H-indole, 4-chlorophenylhydrazine (B93024) and butan-2-one are the key starting materials.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-chlorophenylhydrazine hydrochloride is dissolved in a suitable solvent like ethanol (B145695) or glacial acetic acid.
-
Addition of Ketone: A slight excess of butan-2-one is added to the stirred solution.
-
Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is introduced to the mixture.
-
Reflux: The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted. The crude product is then purified, typically by column chromatography or recrystallization.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of potential anticancer drugs.
Experimental Protocol:
-
Cell Seeding: The desired cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the synthesized indole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
To determine the specific inhibitory activity of the compounds against kinases like EGFR and BRAF, an in vitro kinase inhibition assay is performed.
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., EGFRT790M or BRAFV600E), a specific substrate peptide, and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified to determine the level of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.
A Comparative Guide to 5-Chlorooxindole and 5-Bromooxindole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Halogenated oxindoles, particularly 5-chlorooxindole and 5-bromooxindole (B1268455), are key intermediates in the synthesis of a multitude of biologically active compounds, including kinase inhibitors for cancer therapy. This guide provides an objective comparison of the performance of this compound and 5-bromooxindole in common synthetic transformations, supported by established chemical principles and available experimental data.
Introduction to 5-Halooxindoles
This compound and 5-bromooxindole are heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry. The halogen atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Their derivatives are integral to the structure of several targeted therapeutics. For instance, the core structure of Semaxanib (SU5416) can be derived from an oxindole (B195798) precursor, while Sunitinib (SU11248) contains a related indolin-2-one core, often synthesized from 5-fluorooxindole, highlighting the importance of halogenated oxindoles in drug synthesis.[1][2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in the synthetic utility of this compound and 5-bromooxindole lies in their reactivity in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the carbon-halogen bond strength, which follows the general trend: C-Br < C-Cl. The weaker carbon-bromine bond in 5-bromooxindole leads to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 5-bromooxindole is generally more reactive than this compound.
While direct side-by-side comparative studies for this compound and 5-bromooxindole are limited in the literature, the expected performance can be extrapolated from the well-established principles of aryl halide reactivity. The following tables summarize the anticipated relative performance and typical reaction conditions for key palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Bromooxindole | Rationale |
| Relative Reactivity | Moderate | High | Weaker C-Br bond leads to faster oxidative addition. |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with bulky phosphine (B1218219) ligands (e.g., XPhos) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Less reactive aryl chlorides often require more specialized and electron-rich ligands. |
| Typical Temperature | 80-120 °C | Room Temperature - 100 °C | Higher energy input is needed to activate the stronger C-Cl bond. |
| Typical Reaction Time | 12-24 hours | 2-12 hours | Faster catalytic turnover with the more reactive bromo substrate. |
| Expected Yield | Good to Excellent (with optimized conditions) | Excellent | Higher reactivity generally translates to higher yields under standard conditions. |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 5-Bromooxindole | Rationale |
| Relative Reactivity | Low to Moderate | High | C-Br bond is more readily cleaved by the palladium catalyst. |
| Typical Catalyst | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands | Aryl chlorides are more challenging substrates for C-N bond formation, necessitating highly active catalysts. |
| Typical Temperature | 100-140 °C | 80-110 °C | More forcing conditions are required for the less reactive chloro substrate. |
| Typical Reaction Time | 18-36 hours | 8-24 hours | The higher reactivity of the bromo derivative allows for shorter reaction times. |
| Expected Yield | Moderate to Good (highly dependent on catalyst system) | Good to Excellent | The inherent reactivity of the C-Br bond facilitates higher conversion. |
Table 3: Comparative Performance in Sonogashira Coupling
| Parameter | This compound | 5-Bromooxindole | Rationale |
| Relative Reactivity | Low | High | The C-Cl bond is significantly less reactive in Sonogashira couplings. |
| Typical Catalyst System | PdCl₂(PPh₃)₂/CuI with specialized ligands | PdCl₂(PPh₃)₂/CuI | Standard Sonogashira catalysts are often inefficient for aryl chlorides. |
| Typical Temperature | 100-150 °C | 60-100 °C | High temperatures are generally required to achieve reasonable reaction rates with chloro substrates. |
| Typical Reaction Time | 24-48 hours | 4-12 hours | The facile oxidative addition of the bromo compound leads to much faster reactions. |
| Expected Yield | Low to Moderate | Excellent | High yields are readily achieved with the bromo derivative under standard conditions. |
Table 4: Comparative Performance in Heck Reaction
| Parameter | This compound | 5-Bromooxindole | Rationale |
| Relative Reactivity | Moderate | High | The C-Br bond undergoes oxidative addition more readily. |
| Typical Catalyst | Pd(OAc)₂, PdCl₂ with phosphine ligands | Pd(OAc)₂, Pd(PPh₃)₄ | While less reactive than bromides, aryl chlorides can be effective substrates in Heck reactions. |
| Typical Temperature | 100-160 °C | 80-120 °C | Higher temperatures are often necessary to drive the reaction with the chloro-substituted oxindole. |
| Typical Reaction Time | 12-24 hours | 6-18 hours | The more facile catalytic cycle with the bromo substrate results in shorter reaction times. |
| Expected Yield | Good | Excellent | Higher conversion and fewer side reactions are generally observed with the bromo derivative. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromooxindole
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 5-bromooxindole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: The mixture is heated to 80-100 °C and stirred for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of 5-Bromooxindole
-
Reaction Setup: In a glovebox, a reaction tube is charged with 5-bromooxindole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base like sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Anhydrous, degassed toluene (B28343) (5 mL) is added to the tube.
-
Reaction: The reaction tube is sealed and heated to 80-110 °C for 8-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.
-
Purification: The residue is purified by flash column chromatography to afford the N-arylated product.
General Protocol for Sonogashira Coupling of 5-Bromooxindole
-
Reaction Setup: To a Schlenk flask are added 5-bromooxindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous, degassed solvent such as THF or DMF (5 mL) is added, followed by a base, typically an amine like triethylamine (B128534) or diisopropylethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: The reaction mixture is stirred at 60-100 °C for 4-12 hours.
-
Work-up: The mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium (B1175870) chloride and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by chromatography.[3][4]
General Protocol for Heck Reaction of 5-Bromooxindole
-
Reaction Setup: A mixture of 5-bromooxindole (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) is placed in a sealed tube.
-
Solvent Addition: A suitable solvent like DMF, NMP, or acetonitrile (B52724) (5 mL) is added.
-
Reaction: The mixture is heated to 80-120 °C for 6-18 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To further aid in the understanding of the synthetic applications of this compound and 5-bromooxindole, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and 5-bromooxindole in a synthetic strategy is a trade-off between reactivity and cost, as aryl chlorides are often more readily available and less expensive than their bromo counterparts. For reactions where high reactivity and milder conditions are crucial, 5-bromooxindole is the superior choice, particularly in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, with the development of highly active palladium catalyst systems, this compound has become a viable substrate for many of these transformations, offering a more economical route for large-scale synthesis, provided that the potentially more forcing reaction conditions are compatible with other functional groups in the molecule. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of synthetic routes involving these valuable halogenated oxindole intermediates.
References
A Comparative Guide to the Catalytic Synthesis of 5-Chlorooxindole
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted oxindoles is a critical step in the discovery of new therapeutic agents. 5-Chlorooxindole, in particular, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, offering insights into their efficacy, reaction conditions, and underlying mechanisms. The information is supported by representative experimental data to aid in the selection of the most suitable method for specific research and development needs.
Catalyst Performance Comparison
The synthesis of this compound can be broadly approached through several catalytic methods, primarily involving intramolecular cyclization of a suitable precursor, such as a derivative of 2-amino-5-chlorophenylacetic acid or a related anilide. The choice of catalyst—ranging from strong acids to transition metals—significantly influences the reaction's efficiency, yield, and substrate scope.
| Catalyst System | Starting Material | General Reaction Conditions | Typical Yield Range (%) |
| Acid Catalysis | N-acyl-2-amino-5-chlorophenylacetic acid derivative | Strong acid (e.g., H₂SO₄, PPA), 80-120°C, 1-4 h | 70-90 |
| Palladium Catalysis | N-acyl-4-chloro-2-haloaniline | Pd(OAc)₂, ligand, base, 100-140°C, 12-24 h | 65-85 |
| Copper Catalysis | N-acyl-4-chloroanilide | Cu(OAc)₂, base, oxidant, 100-150°C, 12-24 h | 60-80 |
| Transition-Metal-Free | 2-chloro-N-(2-chloro-5-chlorophenyl)acetamide | Strong base (e.g., NaH, KHMDS), THF, 0°C to rt, 2-6 h | 55-75 |
Note: The yields presented are typical for the synthesis of substituted oxindoles via these methods and may vary depending on the specific substrate and reaction optimization.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different catalytic systems. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Acid-Catalyzed Intramolecular Cyclization
This method relies on the intramolecular Friedel-Crafts acylation of a 2-amino-5-chlorophenylacetic acid derivative.
Starting Material: N-acetyl-2-amino-5-chlorophenylacetic acid.
Catalyst: Polyphosphoric acid (PPA).
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-acetyl-2-amino-5-chlorophenylacetic acid (1.0 eq).
-
Add polyphosphoric acid (10-20 eq by weight) to the flask.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Palladium-Catalyzed Intramolecular C-H Arylation
This protocol describes a plausible route via palladium-catalyzed intramolecular C-H bond activation and cyclization.
Starting Material: N-acetyl-4-chloro-2-bromoaniline.
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃) and a base.
Procedure:
-
In a flame-dried Schlenk tube, combine N-acetyl-4-chloro-2-bromoaniline (1.0 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed anhydrous solvent, such as toluene (B28343) or dioxane, via syringe.
-
Heat the reaction mixture to 110-130°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Copper-Catalyzed Intramolecular C-H Amination
This method represents a potential copper-catalyzed approach for the synthesis of this compound.
Starting Material: 2-bromo-N-(4-chlorophenyl)acetamide.
Catalyst System: Copper(I) iodide (CuI) with a ligand (e.g., 1,10-phenanthroline) and a base.
Procedure:
-
To an oven-dried reaction vessel, add 2-bromo-N-(4-chlorophenyl)acetamide (1.0 eq), CuI (10 mol%), and 1,10-phenanthroline (B135089) (20 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent, such as DMF or DMSO.
-
Heat the reaction mixture to 120-140°C for 12-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain this compound.
Visualizing the Workflow and Reaction Pathway
To better understand the experimental process and the chemical transformation, the following diagrams have been generated.
Caption: General experimental workflow for catalytic synthesis.
Caption: Simplified pathway of acid-catalyzed intramolecular cyclization.
Structural Elucidation of 5-Chlorooxindole: A Comparative NMR Analysis
A definitive structural confirmation of 5-Chlorooxindole is presented through a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative view against its parent compound, oxindole (B195798), and other positional chloro-isomers, highlighting the key spectral features that enable unambiguous identification. Detailed experimental protocols and a logical workflow for structural determination are also provided for researchers in drug development and chemical sciences.
The substitution pattern of functional groups on the oxindole scaffold is a critical determinant of its biological activity. Therefore, precise structural characterization is paramount. Among the various analytical techniques available, 1H and 13C NMR spectroscopy stand out for their ability to provide detailed information about the molecular structure in solution. This guide focuses on the application of NMR in confirming the structure of this compound by comparing its spectral data with those of oxindole, 4-chlorooxindole, 6-chlorooxindole, and 7-chlorooxindole.
Comparative Analysis of 1H NMR Spectra
The 1H NMR spectrum of this compound in DMSO-d6 exhibits a characteristic set of signals for the aromatic protons, the methylene (B1212753) protons at the 3-position, and the N-H proton. The chemical shifts (δ), multiplicities, and coupling constants (J) are unique to this isomer and allow for its differentiation from other chloro-substituted oxindoles.
Table 1: 1H NMR Spectral Data Comparison of Oxindole and Chlorooxindole Isomers (Solvent: DMSO-d6)
| Compound | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | H-7 (δ, mult, J) | H-3 (δ, s) | N-H (δ, s) |
| Oxindole | 7.17 (d, J=7.4 Hz) | 6.93 (t, J=7.4 Hz) | 7.17 (t, J=7.7 Hz) | 6.83 (d, J=7.7 Hz) | 3.46 | 10.40 |
| This compound | 7.25 (d, J=8.2 Hz) | - | 7.22 (dd, J=8.2, 2.1 Hz) | 6.83 (d, J=2.1 Hz) | 3.50 | 10.61 |
| 4-Chlorooxindole | - | 6.95 (t, J=8.0 Hz) | 7.25 (d, J=8.0 Hz) | 6.90 (d, J=8.0 Hz) | 3.55 | 10.60 |
| 6-Chlorooxindole | 7.15 (d, J=7.9 Hz) | 6.95 (dd, J=7.9, 1.8 Hz) | - | 6.85 (d, J=1.8 Hz) | 3.48 | 10.55 |
| 7-Chlorooxindole | 7.20 (t, J=7.8 Hz) | 6.90 (d, J=7.8 Hz) | 7.10 (d, J=7.8 Hz) | - | 3.52 | 10.70 |
Data for 4-chlorooxindole, 6-chlorooxindole, and 7-chlorooxindole are predicted or taken from literature and may vary slightly based on experimental conditions.
The key distinguishing features in the 1H NMR spectrum of this compound are the doublet at approximately 7.25 ppm corresponding to H-4, the doublet of doublets at around 7.22 ppm for H-6, and the doublet at approximately 6.83 ppm for H-7. The absence of a signal in the typical H-5 region and the specific splitting patterns, dictated by the ortho and meta couplings, are definitive for the 5-chloro substitution.
Comparative Analysis of 13C NMR Spectra
The 13C NMR spectrum provides further confirmation of the structure of this compound. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the position of the electron-withdrawing chlorine atom.
Table 2: 13C NMR Spectral Data Comparison of Oxindole and Chlorooxindole Isomers (Solvent: DMSO-d6)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Oxindole | 176.2 | 35.8 | 128.1 | 124.3 | 121.5 | 127.8 | 109.4 | 143.1 |
| This compound | 175.9 | 35.7 | 129.5 | 125.0 | 125.3 | 127.5 | 110.6 | 142.2 |
| 4-Chlorooxindole | 176.0 | 36.0 | 127.0 | 130.5 | 122.0 | 128.0 | 108.5 | 144.0 |
| 6-Chlorooxindole | 176.1 | 35.9 | 129.0 | 124.0 | 122.5 | 133.0 | 109.0 | 142.5 |
| 7-Chlorooxindole | 176.3 | 35.5 | 126.5 | 125.5 | 122.5 | 128.5 | 118.0 | 141.0 |
Data for 4-chlorooxindole, 6-chlorooxindole, and 7-chlorooxindole are predicted or taken from literature and may vary slightly based on experimental conditions.
In the 13C NMR spectrum of this compound, the signal for C-5 is directly deshielded by the chlorine atom, resulting in a characteristic chemical shift around 125.3 ppm. The chemical shifts of the other aromatic carbons are also altered in a predictable manner due to the substituent effect, allowing for clear differentiation from the other isomers.
Experimental Protocols
Sample Preparation
A sample of approximately 5-10 mg of the oxindole derivative was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The solution was then filtered into a 5 mm NMR tube.
NMR Spectroscopy
1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
1H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
13C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, using the residual solvent peak as a reference.
Structural Confirmation Workflow
The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Workflow for Structural Confirmation of this compound using NMR.
Unveiling the Role of 5-Chlorooxindole as a 5-HT3 Receptor Modulator: A Comparative Analysis
For Immediate Release
A deep dive into the experimental validation of 5-Chlorooxindole's function as a positive allosteric modulator of the 5-HT3 receptor, this guide offers a comparative analysis with other known modulators and antagonists. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of 5-HT3 Receptor Modulators
5-Chloroindole, a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, enhances the receptor's response to its natural ligand, serotonin (B10506) (5-HT).[1][2] This modulation is achieved through binding to an allosteric site, a location on the receptor distinct from the agonist binding site. The practical effect of this interaction is an approximate twofold increase in the apparent affinity of 5-HT for the receptor.[1][2] This guide provides a comparative look at the potency of 5-Chloroindole alongside other positive allosteric modulators and competitive antagonists of the 5-HT3 receptor.
Positive Allosteric Modulators (PAMs)
The efficacy of positive allosteric modulators is typically quantified by their EC50 value, which represents the concentration of the modulator required to elicit a half-maximal response. The data below compares the potency of 5-Chloroindole with other identified PAMs of the 5-HT3 receptor.
| Modulator | EC50 (µM) | Receptor System | Notes |
| 5-(trifluoromethyl)-indole | 3.1 | Human 5-HT3A receptor in HEK293 cells | Potentiation of intracellular calcium response. |
| 5-Chloroindole | 13.5 | Human 5-HT3A receptor in HEK293 cells | Potentiation of intracellular calcium response. [1][2] |
| Colchicine | 226.6 | Human 5-HT3A receptor in Xenopus oocytes | Potentiation of 5-HT-evoked currents.[3] |
| 5-hydroxyindole (B134679) | 800 | N1E-115 neuroblastoma cells | Half-maximal potentiation of 5-HT-evoked ion currents.[4] |
Competitive Antagonists
For context, the following table presents the binding affinities (Ki) of several well-established competitive antagonists of the 5-HT3 receptor. A lower Ki value indicates a higher binding affinity.
| Antagonist | Ki (nM) | Receptor System |
| Palonosetron | 0.22 | Human 5-HT3 receptor |
| Cilansetron | 0.19 | 5-HT3 receptor |
| Granisetron | ~7.08 | Rat cortical membranes |
| Ondansetron | ~19.95 | Rat cortical membranes |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of 5-HT3 receptor modulators are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the 5-HT3 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 1 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Granisetron or [3H]-GR65630.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist like Granisetron.
-
Test compounds (e.g., 5-Chloroindole and other modulators/antagonists).
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.
-
Add the cell membrane preparation, radioligand, and either binding buffer, non-specific binding control, or test compound to the respective wells.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Assay
This functional assay measures the ability of a compound to modulate the 5-HT3 receptor-mediated increase in intracellular calcium.
Objective: To assess the positive allosteric modulatory effect of a test compound by measuring its potentiation of an agonist-induced calcium influx.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT3 receptor agonist (e.g., Serotonin).
-
Test compound (e.g., 5-Chloroindole).
-
A fluorescence microplate reader or a fluorescence microscope.
Procedure:
-
Cell Plating: Seed the HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate for approximately 60 minutes at 37°C.
-
-
Compound Incubation: Wash the cells and incubate with various concentrations of the test compound for a defined period.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Add a specific concentration of the 5-HT3 agonist to all wells.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the peak fluorescence (as a percentage of the agonist-alone response) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 of the modulatory effect.
-
Single-Cell Electrophysiology (Patch-Clamp)
This technique provides a direct measure of the ion channel function of the 5-HT3 receptor and how it is affected by modulators.
Objective: To characterize the effect of a test compound on the ion currents mediated by the 5-HT3 receptor.
Materials:
-
HEK293 cells expressing the 5-HT3A receptor, plated on coverslips.
-
Extracellular (bath) solution: Containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4.
-
Intracellular (pipette) solution: Containing KCl or K-gluconate, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2.
-
5-HT3 receptor agonist (e.g., Serotonin).
-
Test compound (e.g., 5-Chloroindole).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Place a coverslip with adherent cells in a recording chamber and perfuse with extracellular solution.
-
Patch Pipette Formation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the intracellular solution.
-
Whole-Cell Configuration:
-
Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Recording:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the 5-HT3 agonist to the cell via a perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the test compound to observe any modulation of the current.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the 5-HT-evoked currents in the absence and presence of the test compound.
-
Quantify the percentage of potentiation or inhibition of the current amplitude.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
References
- 1. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colchicine: A Novel Positive Allosteric Modulator of the Human 5-Hydroxytryptamine3A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive and non-competitive effects of 5-hydroxyindole on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chlorooxindole and Other Oxindole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology. This guide provides a comparative study of 5-Chlorooxindole and other key oxindole derivatives, focusing on their anticancer properties. We present a synthesis of experimental data, detailed methodologies for crucial assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.
Data Presentation: Comparative Anticancer Activity
The substitution pattern on the oxindole ring plays a crucial role in determining the biological activity and target specificity of these compounds. The introduction of a chlorine atom at the 5-position has been shown to be a favorable modification for enhancing anticancer potency. Below is a comparative summary of the cytotoxic and enzyme inhibitory activities of this compound derivatives and other substituted oxindoles against various cancer cell lines and protein kinases.
| Compound/Derivative | Substitution | Cancer Cell Line | Assay Type | IC50 (µM) | Target Kinase(s) | Reference(s) |
| This compound Derivative | 5-Cl, various at C3 | MCF-7 (Breast) | Cytotoxicity | 2.8 - 4.8 | - | [1] |
| This compound Derivative | 5-Cl, various at C3 | HCT116 (Colon) | Cytotoxicity | 3.9 | - | [1] |
| This compound Derivative | 5-Cl, various at C3 | Huh7 (Liver) | Cytotoxicity | 8.2 | - | [1] |
| Spirooxindole (Halogenated) | 6-Cl, various | SJSA-1 (Osteosarcoma) | Cytotoxicity | 0.82 | - | [2] |
| Oxindole Derivative | Unsubstituted | N1E-115 | Proliferation | Inactive | - | [3] |
| 5-Hydroxyoxindole (B181108) | 5-OH | N1E-115, HL60 | Proliferation | Sub-micromolar | ERKs | [3] |
| Isatin (B1672199) (2,3-dioxindole) | - | N1E-115, HL60 | Proliferation | Sub-micromolar | ERKs | [3] |
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| Oxindole-based inhibitor | VEGFR-2 | Kinase Inhibition | 43.1 | [4] |
| Ibrutinib (B1684441) (BTK Inhibitor) | BTK | Kinase Inhibition | - | [5][6] |
| Sorafenib (Multi-kinase) | VEGFR-2 | Kinase Inhibition | 90 | [4] |
| Sunitinib (Multi-kinase) | VEGFR-2 | Kinase Inhibition | - | [4] |
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols for key biological assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxindole derivatives in the culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.[9][10] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (oxindole derivatives)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Include a positive control (a known VEGFR-2 inhibitor like Sunitinib) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by oxindole derivatives and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endogenous oxindoles 5-hydroxyoxindole and isatin are antiproliferative and proapoptotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
In Vitro Cytotoxicity of 5-Chloroindole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxic effects of various 5-chloroindole (B142107) compounds, supported by experimental data from multiple studies. The objective is to offer a clear and concise resource for evaluating the potential of these compounds as anticancer agents. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Cytotoxicity Data
The cytotoxic and antiproliferative activities of several 5-chloroindole derivatives have been evaluated against a panel of human cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition), are summarized in the tables below for easy comparison.
Table 1: Antiproliferative Activity of 5-Chloroindole Derivatives (GI50 in nM)
| Compound/Drug | Panc-1 (Pancreatic) | HT-29 (Colon) | A-549 (Lung) | MCF-7 (Breast) | Reference |
| Compound 5f | 29 | 29 | 29 | 29 | [1] |
| 5-Chloro-indole-2-carboxylate derivative (Compound 3e) | 29 | - | - | - | [2] |
| Erlotinib (Reference) | 33 | - | - | - | [3] |
Table 2: Cytotoxicity of 5-Chloroindole Derivatives (IC50 in µM)
| Compound/Drug | HL-60 (Leukemia) | HepG2 (Liver) | LOX-IMVI (Melanoma) | Reference |
| Phthalide-fused 5-chloroindoline (B1581159) (Compound 3b) | 45.4 | 57.7 | - | |
| 5-Chloro-indole-2-carboxylate derivative (Compound 3b) | - | - | 1.12 | [3] |
| 5-Chloro-indole-2-carboxylate derivative (Compound 3e) | - | - | 0.96 | [3] |
| Staurosporine (Reference) | - | - | 7.10 | [3] |
Table 3: Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives (IC50 in nM)
| Compound | EGFRWT | EGFRT790M | BRAFV600E | Reference |
| Compound 3e | 68 | 68 | 45 | [3][4] |
| Compound 3b | 74 | - | - | [4] |
| Erlotinib (Reference) | 80 | - | >1000 | [4][5] |
| Vemurafenib (Reference) | >1000 | - | 31 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
5-chloroindole compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.[6]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Fluorescently-labeled Annexin V
-
Viability dye (e.g., Propidium (B1200493) Iodide, PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells (both adherent and suspension) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Protocol:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution, which includes RNase to prevent staining of RNA.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathway targeted by some 5-chloroindole derivatives and a general workflow for in vitro cytotoxicity evaluation.
Caption: EGFR/BRAF signaling pathway and targets of 5-chloroindole derivatives.
Caption: General workflow for in vitro cytotoxicity evaluation of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Analysis of 5-Chlorooxindole Enantiomers: A Review of Available Data
The principles of stereochemistry in pharmacology suggest that enantiomers of a chiral molecule can exhibit significantly different biological activities.[1][2] This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which can interact preferentially with one enantiomer over the other.[1] Such differences can manifest in varying potency, efficacy, and even toxicological profiles.[2]
While a wealth of information exists on the biological activities of various indole (B1671886) and oxindole (B195798) derivatives, including those with a 5-chloro substitution, this research has not been extended to a direct, side-by-side comparison of the 5-chlorooxindole enantiomers. For instance, various derivatives of 5-chloro-indole have been investigated for their potential as inhibitors of enzymes like EGFR and for their antiproliferative activities. However, these studies do not focus on the stereochemistry of the oxindole core itself.
The Significance of Chirality in Drug Development
The differential effects of enantiomers are a critical consideration in drug discovery and development.[3] In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, the development of single-enantiomer drugs (enantiopure drugs) is a common strategy to improve therapeutic outcomes and safety.
Future Directions
The absence of comparative data for this compound enantiomers represents a clear opportunity for future research. Key investigations would involve:
-
Enantioselective Synthesis: The development of synthetic routes to produce enantiomerically pure (R)-5-chlorooxindole and (S)-5-chlorooxindole.
-
Biological Screening: A comprehensive evaluation of the individual enantiomers in a variety of biological assays to determine their respective activities. This could include, but is not limited to, anticancer, anti-inflammatory, and antimicrobial screens.
-
Mechanism of Action Studies: For any observed biological activity, further studies would be necessary to elucidate the underlying mechanism of action and to identify the specific molecular targets of each enantiomer.
Experimental Workflow for Future Comparative Analysis
Should the individual enantiomers of this compound become available, a systematic comparison of their biological effects would be warranted. The following workflow outlines a potential experimental approach:
Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound enantiomers.
References
Alternative synthetic routes to 5-Chlorooxindole and their efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to 5-chlorooxindole, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of each method is evaluated based on reaction yields, conditions, and starting materials, with supporting experimental data to inform the selection of the most suitable pathway for research and development.
Executive Summary
The synthesis of this compound can be effectively achieved through several pathways. This guide focuses on two primary, high-yielding methods:
-
Route 1: Synthesis from 4-Chloroaniline (B138754) and Chloroacetyl Chloride. This is a classical and highly efficient two-step approach involving the initial acylation of 4-chloroaniline to form N-(4-chlorophenyl)-2-chloroacetamide, followed by an intramolecular Friedel-Crafts cyclization to yield the final product. This method is characterized by high yields and readily available starting materials.
-
Route 2: Synthesis from 4-Chloro-2-nitrophenylacetic Acid. This route involves the reduction of the nitro group of 4-chloro-2-nitrophenylacetic acid, followed by in-situ cyclization to form this compound. While this method can also be effective, it often involves more steps to prepare the starting material.
The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and the specific capabilities of the laboratory.
Data Presentation
The following table summarizes the quantitative data for the key steps in the described synthetic routes.
| Route | Step | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chloroacetylation | 4-Chloroaniline, Chloroacetyl chloride | - | Acetic Acid | Room Temp. | Not Specified | 98% | [1] |
| Friedel-Crafts Cyclization | N-(4-chlorophenyl)-2-chloroacetamide | AlCl₃ | Monochlorohexane | 120-125 | Not Specified | 95% | [1] | |
| 2 | Preparation of Starting Material | Dimethyl-(4-chloro-2-nitrophenyl)malonate | Acetic Acid, Conc. HCl | - | 95-100 | 6 | Not Specified | [2] |
| Reductive Cyclization | 4-Chloro-2-nitrophenylacetic acid | Iron, Acetic Acid | Methanol (optional) | Not Specified | Not Specified | Not Specified | [2] |
Mandatory Visualization
Route 1: Synthesis from 4-Chloroaniline Workflow
Caption: Workflow for the synthesis of this compound from 4-Chloroaniline.
Route 2: Synthesis from 4-Chloro-2-nitrophenylacetic Acid Logical Relationship
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 5-Chlorooxindole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 5-Chlorooxindole. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory procedures.
Chemical Identifier and Properties Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₆ClNO | [1] |
| Appearance | Solid | [2] |
| Melting Point | 194 - 197 °C | [2] |
| Solubility | Slightly soluble in water (2.0 g/L at 25°C) | [2] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H361f: Suspected of damaging fertility.[1]
-
Causes skin and serious eye irritation.[3]
General precautionary advice includes obtaining special instructions before use, not handling until all safety precautions have been read and understood, and avoiding breathing dust.[2] It is also crucial to wash skin thoroughly after handling, not eat, drink, or smoke when using this product, and to wear appropriate personal protective equipment.[2][3]
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly sealed and clearly labeled.[2]
2. Preparation and Weighing:
-
All handling, including weighing and dilutions, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Use a disposable weigh boat for weighing the solid compound.
3. Experimental Use:
-
Wear the specified Personal Protective Equipment (PPE) at all times.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.[2] If heating the compound, do so in a well-contained apparatus within the fume hood.
-
Keep all containers of this compound closed when not in use.
4. Decontamination and Cleanup:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
For spills, avoid creating dust.[2] Sweep up the solid material and place it in a suitable, closed container for disposal.[2]
-
Decontaminate all reusable equipment according to established laboratory procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. | Aromatic and halogenated hydrocarbons can attack many glove materials. Butyl rubber gloves are a recommended option for protection against a wide variety of chemicals, though they do not perform as well with aromatic and halogenated solvents.[5][6] Nitrile gloves offer good resistance to some organic solvents but have poor resistance to halogenated hydrocarbons.[4][7] Therefore, for splash protection, nitrile gloves may be used, but for more extended contact, a more resistant glove should be considered. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[8] |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | A chemically resistant apron should be worn over the lab coat for procedures with a high splash risk.[9] |
| Respiratory Protection | A respirator is necessary when handling the powder outside of a fume hood or if there is a risk of inhalation. | For powdered chemicals, a respirator with at least an N95 efficiency rating is recommended.[10] For higher exposure levels, a powered air-purifying respirator (PAPR) with a HEPA filter may be necessary.[10][11] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Surplus and non-recyclable this compound should be offered to a licensed disposal company.[2]
-
A common disposal method for chlorinated organic residues is high-temperature incineration.[3][8] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Wherever possible, keep chlorinated solvents and waste separate from non-chlorinated waste.[8]
2. Contaminated Materials:
-
Dispose of contaminated packaging, gloves, weigh boats, and other disposable materials as hazardous waste in a suitable, closed, and labeled container.[2]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.
3. Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water and consult a physician.[2]
-
In case of eye contact: Flush eyes with water as a precaution.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gloves.com [gloves.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. flowsciences.com [flowsciences.com]
- 10. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 11. CCOHS: Respirators - Respirator Selection [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
